Darunavir Ethanolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-VBTXLZOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979794 | |
| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635728-49-3, 635728-39-1 | |
| Record name | Darunavir ethanolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DARUNAVIR ETHANOLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARUNAVIR ETHANOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed to be effective against both wild-type and multi-drug resistant (MDR) HIV-1 strains, its mechanism of action is distinguished by an exceptionally high affinity for the HIV-1 protease and a high genetic barrier to the development of resistance.[1][3] This technical guide provides a detailed examination of the molecular interactions, quantitative kinetics, and structural basis for the potent inhibitory action of darunavir on the HIV-1 protease enzyme.
Core Mechanism of Action
The HIV-1 protease is an aspartic protease essential for the viral life cycle. It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes.[4] This cleavage is a critical step in the maturation of viral particles into infectious virions.[5]
Darunavir acts as a potent competitive inhibitor of this process.[6] Its mechanism is rooted in its ability to bind with extremely high affinity to the active site of the protease, physically blocking the entry of the natural polyprotein substrates.[1][6] The key molecular features that define darunavir's efficacy are:
-
High-Affinity Binding: Darunavir lodges itself in the active site of the protease with a picomolar dissociation constant (Kd), indicating an extremely stable drug-target complex.[7][8] This binding is more than 100-fold tighter than that of many other PIs.[1][9]
-
Extensive Hydrogen Bonding: The inhibitor's structure, particularly its bis-tetrahydrofuranyl (bis-THF) moiety, is optimized to form a network of strong hydrogen bonds with the backbone atoms of the protease active site, especially with the highly conserved residues Asp29 and Asp30.[1][5][7] This interaction with the stable backbone, rather than the more mutable side chains, is a primary reason for its resilience against resistance mutations.[7][8]
-
Substrate Envelope Fit: Darunavir was designed to fit snugly within the "substrate envelope," the consensus volume occupied by the natural substrates of the protease.[3][7] This mimicry reduces the likelihood that mutations can selectively weaken inhibitor binding without also compromising the enzyme's natural function.[10]
-
Flap Interaction and Dimerization Inhibition: The protease has two flexible "flap" regions that cover the active site. Darunavir binds to these flaps and is also known to inhibit the dimerization of the HIV-1 protease, both of which are crucial for the enzyme's catalytic activity.[5][6][11]
By preventing the cleavage of viral polyproteins, darunavir ensures that only immature, non-infectious viral particles are produced, thereby halting the replication cycle.[5]
Quantitative Data on Darunavir-HIV Protease Interaction
The potency of darunavir is quantified by several key parameters that describe its binding affinity and inhibitory concentration. These values highlight its superiority, particularly its slow dissociation from the target enzyme.
| Parameter | Value | Description | Source(s) |
| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | A measure of binding affinity; the concentration at which half the enzyme active sites are occupied. A lower value indicates a stronger binding interaction. | [3][7][8] |
| Inhibition Constant (Ki) | 0.17 nM (against HIV-2) | The concentration of inhibitor required to reduce the enzyme's activity by half. While data against HIV-1 is often cited as Kd, this value shows high potency against HIV-2 protease as well. | [12] |
| Half-maximal Inhibitory Concentration (IC50) | 3 - 6 nM | The concentration of darunavir required to inhibit 50% of viral activity in cell-based assays. | [11][13] |
| Dissociative Half-life (t1/2) | >240 hours | The time it takes for half of the darunavir-protease complexes to dissociate. This extremely long half-life contributes significantly to its potent and sustained antiviral effect. | [1][9] |
Experimental Protocols
The characterization of darunavir's mechanism relies on a combination of biochemical and structural biology techniques. The following are generalized protocols for two key experimental approaches.
Enzyme Inhibition Assay (Determination of IC50/Ki)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory potency of darunavir against recombinant HIV-1 protease.
Materials:
-
Purified, recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Darunavir ethanolate stock solution (in 100% DMSO)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of darunavir in DMSO, then further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Dilute the HIV-1 protease stock to a working concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration (typically near its Km value) in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 20 µL of each darunavir dilution.
-
Include control wells: "No Inhibitor" (Assay Buffer with DMSO) for 100% enzyme activity and "No Enzyme" (Assay Buffer only) for background fluorescence.
-
Add 60 µL of the diluted HIV-1 protease solution to all wells except the "No Enzyme" controls.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding equilibrium to be reached.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (resulting from substrate cleavage) kinetically over a period of 30-60 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence vs. time plot.
-
Subtract the background velocity from the "No Enzyme" control.
-
Calculate the percentage of inhibition for each darunavir concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the darunavir concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
X-ray Crystallography of Darunavir-HIV Protease Complex
This protocol outlines the general workflow for determining the three-dimensional structure of darunavir bound to the HIV-1 protease active site.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant HIV-1 protease in a suitable host system (e.g., E. coli).
-
Purify the protease to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation:
-
Incubate the purified protease with a molar excess of this compound to ensure saturation of the active sites.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves testing a matrix of conditions varying precipitants (e.g., PEG, salts), pH, and temperature.
-
Optimize initial "hit" conditions to grow single, diffraction-quality crystals (typically >50 µm).
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement, using a previously known HIV-1 protease structure as a search model.
-
Build the atomic model of the protease-darunavir complex into the electron density map.
-
Refine the model computationally to improve its fit to the experimental data and ensure stereochemically correct geometry. The final refined structure provides atomic-level detail of the interactions between darunavir and the protease.[14][15][16]
-
Visualizations
The following diagrams illustrate the mechanism of action, experimental processes, and logical underpinnings of darunavir's efficacy.
Caption: Darunavir binds to HIV protease, blocking cleavage of polyproteins and halting viral maturation.
Caption: Workflow for an in vitro enzyme inhibition assay to determine the potency of darunavir.
Caption: Key molecular features of darunavir lead to its high potency and resilience to resistance.
Conclusion
The mechanism of action of darunavir against HIV-1 protease is a prime example of successful structure-based drug design. Its chemical architecture is exquisitely tailored to exploit the conserved features of the protease active site, leading to exceptionally high binding affinity and an extremely slow rate of dissociation.[1][8] These molecular properties translate directly into potent antiviral activity and a high barrier to the development of resistance, making darunavir a critical therapeutic agent for both treatment-naïve and treatment-experienced individuals with HIV-1.[3][17] The experimental and structural data consistently affirm that its robust interaction with the enzyme's backbone is the key to its durable efficacy in the face of viral mutation.[1][7]
References
- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darunavir - Wikipedia [en.wikipedia.org]
- 9. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Darunavir Ethanolate
This compound is the ethanol solvate of Darunavir, a second-generation nonpeptidic protease inhibitor highly effective in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2] It is specifically designed to be potent against strains of HIV that have developed resistance to other protease inhibitors.[2] Commercially available under the trade name PREZISTA®, it is always co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat to boost its plasma concentrations.[3][4] This technical guide provides a detailed overview of its chemical structure and key physical properties, targeting researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is the monoethanolate form of [(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester.[4] The core structure of Darunavir features a central hydroxyethylamino sulfonamide moiety, which is critical for its potent inhibitory activity against the HIV-1 protease enzyme.[5] The molecule contains five stereogenic centers, resulting in a specific, single isomeric form used in the pharmaceutical product.[6]
The chemical identity of this compound is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol[3][] |
| Molecular Formula | C27H37N3O7S·C2H5OH or C29H43N3O8S[3][] |
| Molecular Weight | 593.73 g/mol [3][][8] |
| CAS Number | 635728-49-3[3][] |
Below is a two-dimensional representation of the this compound chemical structure.
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
This compound is a white to off-white powder.[4][9] Its solid-state properties, particularly solubility and crystalline form, are crucial for its bioavailability and formulation into an effective drug product.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [9][10][11] |
| Melting Point | 91-101 °C | [][10] |
| Solubility | Water: ~0.15 mg/mL (at 20°C); Insoluble | [4][9][12] |
| DMSO: ≥50 mg/mL; 100 mg/mL | [][12][13] | |
| Ethanol: Insoluble | [13][14] | |
| pKa (Predicted for Darunavir) | Strongest Acidic: 13.59 | [2] |
| Strongest Basic: 2.39 | [2] | |
| Polymorphism | Exists as a stable ethanolate crystalline form. Can convert to other pseudo-polymorphic forms (e.g., hydrate) and various solvates. An amorphous form also exists. | [15][16][17] |
Experimental Protocols
The characterization of this compound involves several analytical techniques to determine its identity, purity, and physical form.
Synthesis and Crystallization
The synthesis of this compound is a multi-step process. A common method involves the condensation of 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide with a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[18][19] The final step is a crucial crystallization from an ethanol-containing solvent system, typically a mixture of ethyl acetate and ethanol, which yields the stable ethanolate solvate.[18][19]
The general workflow for synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Solid-State Characterization
The polymorphic form of this compound is critical to its stability and dissolution properties.[15] Key experimental techniques used for solid-state characterization include:
-
Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form of a substance. The diffraction pattern of this compound is unique and can be used to distinguish it from amorphous Darunavir and other solvated forms (hydrates, methanolates, etc.).[15][17]
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions. The endotherm observed in a DSC thermogram corresponds to the melting of the crystalline solid.[15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can quantify the amount of bound ethanol, confirming the solvate nature of the material.[20]
-
Purity and Bioavailability Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of this compound and quantifying any impurities, such as the "difuranyl impurity" that can form during synthesis.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is employed in pharmacokinetic studies to measure the concentration of Darunavir in biological matrices like blood plasma. This is essential for bioequivalence studies comparing different formulations.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 8. KEGG DRUG: this compound [genome.jp]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. cdn.who.int [cdn.who.int]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. US20140200356A1 - Polymorphs of darunavir - Google Patents [patents.google.com]
- 17. US8921415B2 - Polymorphs of darunavir - Google Patents [patents.google.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
- 20. WO2010086844A1 - Polymorphs of darunavir - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Darunavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Marketed as Prezista®, its ethanolate form is a stable crystalline solid.[2][3][4] This guide provides an in-depth analysis of the principal synthetic pathways to darunavir ethanolate, focusing on the synthesis of its crucial intermediates and the final convergent steps.
Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of darunavir is a convergent process, relying on the preparation of two key intermediates that are subsequently coupled. The primary intermediates are:
-
The "amine-core": (2R,3S)-3-[--INVALID-LINK--amino]-1-phenylbutane-2-ol.
-
The "bis-THF" side chain: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
The final steps involve the coupling of these two fragments, followed by crystallization to yield the this compound solvate.
Synthesis of the Key Intermediate: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
The synthesis of the bicyclic ether, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is critical and has been the subject of extensive research to achieve high stereoselectivity and efficiency. Several distinct approaches have been developed.
Pathway 1: Stereoselective Synthesis from Chiral Precursors
One common strategy involves starting from a chiral pool material. A notable example is the synthesis from S-2,3-O-isopropylideneglyceraldehyde.[5] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. Another route utilizes a diastereoselective Michael addition of nitromethane to an enoate derived from the same glyceraldehyde precursor.[5]
Pathway 2: Racemic Synthesis Followed by Enzymatic Resolution
An alternative to stereoselective synthesis is the preparation of a racemic mixture of the bis-THF alcohol, followed by enzymatic resolution.[6][7] This method often involves lipase-catalyzed acetylation or hydrolysis to selectively separate the desired enantiomer. For instance, lipase PS-C "Amano I" has been used to achieve high enantiomeric excess (97-98% ee).[8]
Pathway 3: One-Pot Asymmetric Synthesis
More recent developments have focused on creating the bis-THF alcohol in a one-pot procedure to improve efficiency. One such method involves a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde, followed by hydrogenation and lipase-catalyzed kinetic resolution, affording the target in high yield and up to 99% enantiomeric excess.[8][9]
Experimental Protocol: One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol [8]
-
Preparation of Cbz-protected glycol aldehyde: Cbz-protected glycol (20 mmol) is dissolved in CH2Cl2. Trichloroisocyanuric acid (21 mmol) and TEMPO (0.2 mmol) are added at 0 °C. The reaction is stirred until completion.
-
One-Pot Reaction: To the solution of the aldehyde, furan is added. The mixture undergoes a [2+2]-photocycloaddition.
-
Hydrogenation: The resulting cycloadduct is hydrogenated.
-
Enzymatic Resolution: The racemic product is dissolved in MTBE (10 mL). Porcine pancreatic lipase (PPL, 13 mg) and propionic anhydride (1.00 mmol) are added. The mixture is stirred for 22 hours at room temperature.
-
Purification: The reaction mixture is filtered through Celite, concentrated, and purified by flash column chromatography to yield the desired (-)-enantiomer.
Synthesis of the Amine-Core and Final Coupling
The synthesis of the darunavir core structure often starts from a chiral epoxide. A common pathway involves the use of either β-epoxy azide or commercially available β-epoxy carbamates.[1][10] An alternative route employs a Crimmins titanium tetrachloride-mediated asymmetric glycolate aldol addition reaction.[1][10][11]
The final and critical step is the coupling of the amine-core with an activated form of the bis-THF alcohol.
Final Coupling and Crystallization
The coupling is typically achieved by reacting the amine intermediate with an activated derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[12] Common activating agents include N,N'-disuccinimidyl carbonate or 1,1'-carbonyldiimidazole, which form a reactive carbonate or imidazole-carboxylate intermediate of the bis-THF alcohol.[3][4][13]
Following the coupling reaction, darunavir is isolated. To obtain the stable ethanolate form, the crude product is recrystallized from ethanol.[3][4]
Experimental Protocol: Final Coupling and Crystallization of this compound [3][4]
-
Activation of bis-THF alcohol: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with N,N'-disuccinimidyl carbonate in a suitable solvent like acetonitrile.
-
Coupling Reaction: The amine-core, 2R-hydroxy-3-[--INVALID-LINK--amino]-1S-(phenylmethyl)propylamine, is added to the activated bis-THF alcohol solution in the presence of a base such as triethylamine. The reaction is stirred at ambient temperature.
-
Workup: The reaction mixture is worked up to isolate the crude darunavir.
-
Crystallization: The crude product is dissolved in a mixture of ethyl acetate and ethanol. The solution is heated to reflux, then cooled to 0-5 °C to induce crystallization.
-
Isolation: The crystalline solid is filtered, washed with cold ethanol, and dried to yield this compound.
Quantitative Data Summary
| Step | Starting Materials | Yield | Purity/ee | Reference(s) |
| Synthesis of bis-THF alcohol | ||||
| Stereoselective Synthesis | S-2,3-O-isopropylideneglyceraldehyde | ~80% | >99% de | [5] |
| One-Pot Synthesis & Resolution | Furan, Cbz-protected glycol aldehyde | 43% | 99% ee | [8] |
| Final Coupling and Crystallization | ||||
| Coupling and Recrystallization | Amine-core, activated bis-THF alcohol | 82.5% | 99.79% | [4] |
| Alternative Coupling | Amine-core, activated bis-THF alcohol | 92% | >98.5% | [13] |
Synthesis and Workflow Diagrams
Caption: High-level convergent synthesis of this compound.
Caption: Major synthetic routes to the bis-THF key intermediate.
Caption: Workflow for the final coupling and crystallization steps.
References
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 13. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
For Researchers, Scientists, and Drug Development Professionals
Darunavir ethanolate, a potent protease inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection.[1][2][3] However, its classification as a Biopharmaceutics Classification System (BCS) Class II drug presents significant hurdles in formulation development due to its low aqueous solubility and subsequent variable bioavailability.[4][5] This technical guide provides an in-depth analysis of the issues surrounding this compound's solubility and bioavailability, offering a comprehensive resource for researchers and drug development professionals. We will delve into its physicochemical properties, detail experimental protocols for its assessment, and explore formulation strategies to overcome its inherent challenges.
The Core Challenge: Poor Solubility
This compound's therapeutic efficacy is intrinsically linked to its ability to dissolve in the gastrointestinal tract and be absorbed into the bloodstream. However, it is characterized as being practically insoluble in aqueous media over the physiological pH range.[6][7] This poor solubility is a primary limiting factor for its oral bioavailability.
Quantitative Solubility Profile
The solubility of this compound has been determined in various media, highlighting its challenging nature. The data underscores the necessity for solubility enhancement techniques in formulation design.
| Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Water | 20 | ~0.15 mg/mL | [PREZISTA® (darunavir) Label] |
| Water | Not Specified | Insoluble | [6][8] |
| Aqueous Solutions (pH 1-12) | Not Specified | Poorly soluble | [7] |
| Ethanol | Not Specified | Insoluble | [6][8] |
| Methanol | Not Specified | Soluble | [Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms] |
| Acetonitrile | Not Specified | Soluble | [Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms] |
| Tetrahydrofuran | Not Specified | Freely soluble | [9] |
| Toluene | Not Specified | Slightly soluble | [9] |
| DMSO | 25 | 100 mg/mL (168.42 mM) | [6] |
Table 1: Solubility of this compound in Various Solvents. This table summarizes the reported solubility of this compound in aqueous and organic solvents. The data illustrates the compound's lipophilic nature and poor aqueous solubility.
Enhancing Bioavailability: Overcoming the Hurdle
The oral bioavailability of darunavir alone is low, estimated at 37%.[3] To counteract this, it is co-administered with a pharmacokinetic enhancer, ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for darunavir's metabolism.[10] This co-administration, along with administration with food, significantly increases the bioavailability to approximately 82%.[3]
Pharmacokinetic Parameters
Clinical studies have characterized the pharmacokinetic profile of darunavir, providing key insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Darunavir alone (600 mg) | Darunavir (600 mg) + Ritonavir (100 mg twice daily) | Reference |
| Absolute Bioavailability | 37% | 82% | [3] |
| Tmax (hours) | ~2.5 - 4 | ~2.5 - 4 | [3] |
Table 2: Key Pharmacokinetic Parameters of Darunavir. This table highlights the significant impact of ritonavir on the bioavailability of darunavir. Tmax represents the time to reach maximum plasma concentration.
Experimental Protocols: A Practical Guide
Accurate and reproducible experimental methods are crucial for assessing the solubility and bioavailability of this compound. This section provides detailed protocols for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a drug substance.[11][12][13]
Objective: To determine the saturation concentration of this compound in a specific solvent or buffer system at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent/buffer (e.g., phosphate buffer pH 6.8)
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[11][13]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Sample Analysis: Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested medium.
Bioavailability Assessment: In Vivo Pharmacokinetic Study
In vivo studies in healthy subjects or patients are essential to determine the bioavailability of a this compound formulation.[14][15]
Objective: To determine the rate and extent of absorption of darunavir from an oral dosage form by measuring its concentration in plasma over time.
Study Design: A randomized, two-period, two-sequence, crossover design is typically employed.[15][16]
Subjects: Healthy adult volunteers are usually recruited for these studies.[14]
Procedure:
-
Dosing: After an overnight fast, subjects are administered a single oral dose of the this compound test formulation or a reference product. Food is typically co-administered to reflect the recommended intake conditions.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of darunavir in the plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18][19][20][21]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax).
-
Bioavailability Calculation: The absolute bioavailability is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration of a known dose of darunavir. The relative bioavailability of two different oral formulations is determined by comparing their respective AUCs.
Visualizing the Science: Diagrams and Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental workflows.
Mechanism of Action: HIV-1 Protease Inhibition
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of the virus.[3][22][23][24] The following diagram illustrates the catalytic mechanism of HIV-1 protease and the inhibitory action of darunavir.
Caption: Mechanism of HIV-1 Protease Inhibition by Darunavir.
Workflow for Developing Formulations for Poorly Soluble Drugs
The development of a suitable formulation for a poorly soluble drug like this compound follows a systematic workflow.[10][25][26][27]
Caption: General Workflow for Formulation Development of Poorly Soluble Drugs.
Experimental Workflow for Solid Dispersion Formulation
Solid dispersion is a common technique to improve the solubility and dissolution rate of poorly water-soluble drugs like darunavir.[28][29][30][31]
Caption: Experimental Workflow for Preparing and Evaluating a Solid Dispersion Formulation.
Conclusion
The successful formulation of this compound hinges on effectively addressing its inherent poor aqueous solubility. This technical guide has provided a comprehensive overview of the key challenges and strategies in this endeavor. By understanding the physicochemical properties, employing robust experimental protocols, and exploring innovative formulation technologies, researchers and drug development professionals can optimize the delivery of this critical antiretroviral agent, ultimately improving therapeutic outcomes for individuals living with HIV. The presented data, protocols, and workflows serve as a foundational resource to guide future research and development in this important area.
References
- 1. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.who.int [cdn.who.int]
- 5. tmda.go.tz [tmda.go.tz]
- 6. selleckchem.com [selleckchem.com]
- 7. The study of the physico-chemical properties of the substance this compound - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.who.int [cdn.who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. who.int [who.int]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. biorelevant.com [biorelevant.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. pnrjournal.com [pnrjournal.com]
- 18. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. One moment, please... [sciencescholar.us]
- 21. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients [iris.unito.it]
- 22. Darunavir - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of novel darunavir amorphous solid dispersions with mesoporous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. One-step production of darunavir solid dispersion nanoparticles coated with enteric polymers using electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Amorphous solid dispersions of darunavir: Comparison between spray drying and electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darunavir, a second-generation protease inhibitor, exhibits potent in vitro activity against a broad spectrum of Human Immunodeficiency Virus (HIV) strains, including wild-type and multidrug-resistant variants.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of darunavir ethanolate, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in HIV drug discovery and development.
Introduction to Darunavir
Darunavir is a nonpeptidic protease inhibitor (PI) that specifically targets the HIV-1 protease, an enzyme crucial for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, darunavir prevents the cleavage of Gag-Pol polyproteins, leading to the production of immature, non-infectious virus particles.[5][7] A key feature of darunavir is its high genetic barrier to resistance, which is attributed to its potent inhibitory activity and robust interactions with the protease enzyme.[1][8] In clinical practice, darunavir is typically co-administered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic enhancers to increase its plasma concentrations.[3][9]
Quantitative Antiviral Activity
The in vitro potency of darunavir has been extensively evaluated against various laboratory strains and clinical isolates of HIV. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV Strains
| HIV Strain | Cell Line | Assay Endpoint | EC50 (nM) | EC90 (nM) | CC50 (µM) | Reference(s) |
| HIV-1 LAI | MT-2 | p24 antigen reduction | 3 | - | >100 | [3][8] |
| HIV-1 Ba-L | Peripheral Blood Mononuclear Cells (PBMCs) | p24 antigen reduction | 3 | - | >100 | [8] |
| HIV-1 (Subtype B) | PBMCs | Viral RNA reduction | 1.79 | - | - | [10] |
| HIV-1 (Subtype C) | PBMCs | Viral RNA reduction | 1.12 | - | - | [10] |
| HIV-1 (CRF01_AE) | PBMCs | Viral RNA reduction | 1.27 | - | - | [10] |
| HIV-2 (ROD) | MT-4 | p24 antigen reduction | 3-6 | - | >100 | [8] |
| HIV-2 (EHO) | MT-4 | p24 antigen reduction | 3-6 | - | >100 | [8] |
| Wild-Type HIV-1 | - | - | 1-5 | 2.7-13 | >100 | [3][8][11] |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: In Vitro Activity of Darunavir against Protease Inhibitor-Resistant HIV-1 Strains
| HIV-1 Isolate Type | Number of Isolates | Key Resistance Mutations | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| Recombinant Clinical Isolates | 19 | Multiple PI mutations | <10-fold for 18/19 isolates | [3][8] |
| Clinical Isolates | 1501 | ≥4-fold resistance to at least one PI | <10 nM EC50 for 75% of isolates | [3][8] |
| Site-Directed Mutants | - | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V | Diminished response with ≥3 mutations | [12] |
| Highly DRV-Resistant Variant | 1 | V32I, L33F, I54M, I84V | ~333-fold | [13] |
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro evaluation of darunavir's antiviral activity.
Cell Lines and Virus Strains
-
Cell Lines: Commonly used cell lines for HIV-1 propagation and antiviral assays include T-lymphoid cell lines such as MT-2 and MT-4, as well as peripheral blood mononuclear cells (PBMCs).[3][8][14] For specific applications, reporter cell lines like CEM-GFP and TZM-bl, which express a reporter gene upon HIV infection, are utilized.[7]
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 LAI, HIV-1 NL4-3), primary clinical isolates from patients, and recombinant viruses containing patient-derived protease and Gag sequences are used to assess antiviral activity against both wild-type and drug-resistant viruses.[8][9][13]
Antiviral Activity Assay (p24 Antigen Reduction)
This assay measures the inhibition of viral replication by quantifying the amount of HIV-1 p24 capsid protein produced in the presence of the antiviral compound.
-
Cell Seeding: Seed susceptible cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density.[14]
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50s).[14]
-
Treatment: Immediately add the diluted darunavir to the infected cell cultures.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercial or in-house ELISA kit.[4][5][10] The general steps for a p24 ELISA are as follows:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24.[4]
-
Add the collected supernatants and p24 standards to the wells.[10]
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate and add a biotinylated detector antibody.[5]
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.[5]
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces p24 production by 50% compared to the virus control (no drug).
Cytotoxicity Assay (MTT or MTS)
This assay determines the concentration of the drug that is toxic to the host cells.
-
Cell Seeding: Seed uninfected cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Staining: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Incubation and Reading: Incubate to allow for the conversion of the reagent into a colored formazan product by viable cells. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the cell control (no drug).[12]
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.[12]
Visualizations
Mechanism of Action
Darunavir inhibits HIV-1 protease, a key enzyme in the viral life cycle. This inhibition occurs through two primary mechanisms: blocking the enzymatic active site and preventing protease dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 6. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. journals.asm.org [journals.asm.org]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
Darunavir, a potent second-generation HIV-1 protease inhibitor, has been a cornerstone of antiretroviral therapy. Its established safety profile and mechanism of action targeting a key viral enzyme made it an attractive candidate for drug repurposing, particularly during the recent SARS-CoV-2 pandemic. This technical guide provides an in-depth review of the scientific investigations into the repurposing of darunavir ethanolate for viral diseases beyond HIV-1. We consolidate preclinical and clinical data, detail key experimental methodologies, and present mechanistic insights through signaling pathway diagrams. While initial in silico models suggested potential, conclusive in vitro evidence has demonstrated a lack of meaningful activity against SARS-CoV-2 at clinically relevant concentrations. Clinical trials have yielded largely negative or inconclusive results. Investigations into other viral agents such as hepatitis C have focused on co-infection management rather than direct antiviral efficacy. This guide serves as a comprehensive resource, summarizing the current body of evidence and outlining future directions for leveraging the darunavir scaffold in antiviral drug discovery.
Introduction to this compound
Darunavir is a synthetic, nonpeptidic inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Marketed under the brand name Prezista®, it is supplied as this compound, a stable salt form.[2] It is a second-generation protease inhibitor designed specifically to be effective against HIV strains that have developed resistance to other protease inhibitors.[3] In clinical practice, darunavir is almost always co-administered with a pharmacokinetic enhancer—typically low doses of ritonavir or cobicistat.[4][5] These "boosting" agents inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, slowing the metabolism of darunavir and thereby increasing its plasma concentration and therapeutic efficacy.[6]
The principle of drug repurposing, or finding new indications for existing approved drugs, offers a strategy to accelerate the development of therapies for emergent viral threats. Given that many viruses rely on proteases for their replication, the hypothesis that an effective protease inhibitor like darunavir might have broader antiviral activity was a logical line of scientific inquiry.[7]
Established Mechanism of Action: HIV-1 Protease Inhibition
Darunavir's potent anti-HIV activity stems from its high-affinity binding to the HIV-1 protease. This viral enzyme is an aspartic protease that functions as a homodimer. Its role is to cleave newly synthesized Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.
Darunavir acts as a competitive inhibitor, binding tightly to the active site of the protease.[8] Its unique chemical structure allows it to form an extensive network of hydrogen bonds with the backbone of the enzyme's active site, including the critical catalytic aspartate residues (Asp25 and Asp25').[4] This stable interaction physically blocks the entry of the viral polyprotein substrates, halting the maturation process and resulting in the production of immature, non-infectious viral particles.[2][9]
Repurposing Investigation for SARS-CoV-2 (COVID-19)
Following the outbreak of the COVID-19 pandemic, darunavir was identified as a candidate for repurposing based on early in silico modeling and the theoretical potential for HIV protease inhibitors to act on the SARS-CoV-2 main protease (Mpro or 3CLpro).
Preclinical Evaluation: In Silico and In Vitro Findings
-
In Silico Studies: Initial computational docking studies suggested that darunavir might bind to the SARS-CoV-2 3CLpro, a cysteine protease essential for viral replication. However, subsequent, more detailed analyses revealed that the interactions were likely weak and did not target the key catalytic cysteine residue effectively, unlike the robust binding observed with HIV-1's aspartic protease.[10]
-
In Vitro Studies: Contrary to the initial hope, multiple independent laboratory studies demonstrated that darunavir possesses no significant antiviral activity against SARS-CoV-2 at clinically achievable concentrations.[10] In standard antiviral assays using infected cell cultures, darunavir failed to inhibit viral replication or prevent virus-induced cell death (cytopathic effect). This lack of activity stands in stark contrast to control compounds like remdesivir, which showed potent activity in the same assays.[10]
Data Presentation: Quantitative Antiviral Activity
The following table summarizes the key quantitative data from in vitro studies, comparing the efficacy of darunavir against SARS-CoV-2 and its known efficacy against HIV-1.
| Compound | Virus Target | Assay Type | Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
| Darunavir | SARS-CoV-2 | CPE / MTT | Caco-2 | > 100 | > 100 | Not Calculable | [10] |
| Remdesivir | SARS-CoV-2 | CPE / MTT | Caco-2 | 0.38 | > 100 | > 263 | [10] |
| Darunavir | HIV-1 (Wild-Type) | Antiviral Activity | MT-2 cells | 0.001 - 0.003 | > 100 | > 33,000 | [11][12] |
EC₅₀ (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of a drug that kills half the cells in a culture. CPE (Cytopathic Effect); MTT (A colorimetric assay for assessing cell metabolic activity).
Mechanistic Insights into Limited Efficacy
The fundamental reason for darunavir's failure to inhibit SARS-CoV-2 lies in the structural differences between the viral proteases. Darunavir was specifically designed and optimized to fit into the active site of the HIV-1 aspartic protease. The SARS-CoV-2 main protease is a cysteine protease, which has a different active site architecture and catalytic mechanism. The darunavir molecule does not bind with sufficient affinity or proper orientation to effectively block the function of the 3CLpro.
References
- 1. Darunavir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide: MedlinePlus Drug Information [medlineplus.gov]
- 2. Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety, tolerability, and efficacy of darunavir (TMC114) with low-dose ritonavir in treatment-experienced, hepatitis B or C co-infected patients in POWER 1 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Darunavir in HIV/HVC/HVB coinfection] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of darunavir ethanolate, focusing on the key physicochemical differences between its crystalline and amorphous forms. Understanding these solid-state properties is critical for formulation development, stability, and bioavailability of this important antiretroviral drug.
Data Presentation
The following tables summarize the key quantitative data comparing the crystalline and amorphous forms of this compound, based on established analytical techniques.
| Parameter | Crystalline this compound | Amorphous Darunavir | Reference |
| Appearance | White to off-white powder | Glassy solid or powder | [1] |
| Aqueous Solubility (at 20°C) | Approximately 0.15 mg/mL | Generally higher, but may show limited wettability | [1][2] |
Table 1: Physicochemical Properties
| Technique | Crystalline this compound | Amorphous Darunavir | Reference |
| X-Ray Powder Diffraction (XRPD) | Sharp, characteristic diffraction peaks | A broad halo pattern, indicating the absence of long-range molecular order | [3] |
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak corresponding to the melting point | A glass transition (Tg) temperature | [4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Distinct peaks related to the crystalline lattice and ethanol solvate | Broader, less defined peaks. Characteristic peaks at approximately 1454 cm⁻¹ and 1369 cm⁻¹ | [5] |
| Dynamic Vapor Sorption (DVS) | Low moisture sorption, indicative of a stable crystalline structure | Higher moisture sorption, particularly at high relative humidity, which can lead to physical instability | [6] |
Table 2: Analytical Characterization Summary
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be adapted based on specific instrumentation and sample characteristics.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point of the crystalline form and the glass transition temperature of the amorphous form.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Experimental Conditions:
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from 25°C to 250°C, or a range appropriate to capture the thermal events of interest.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis: The onset temperature of the melting endotherm is reported as the melting point for the crystalline form. The midpoint of the step change in the heat flow curve is reported as the glass transition temperature (Tg) for the amorphous form.
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the solid-state form (crystalline or amorphous) based on the presence or absence of a diffraction pattern.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: A sufficient amount of the powder sample is gently packed into the sample holder to ensure a flat, level surface.
-
Experimental Conditions:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Instrument-specific, e.g., 45 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: Variable, e.g., 1°/min.
-
-
Data Analysis: The resulting diffractogram is analyzed for the presence of sharp Bragg peaks (crystalline) or a broad halo (amorphous). The peak positions (2θ) and relative intensities for the crystalline form are recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain information about the molecular vibrations and identify differences in the solid-state environment of the crystalline and amorphous forms.
-
Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): A small amount of the powder sample is placed directly on the ATR crystal, and firm, consistent pressure is applied.
-
Experimental Conditions:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectra of the crystalline and amorphous forms are compared. Differences in peak positions, shapes, and intensities are noted.
Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity and physical stability of the crystalline and amorphous forms in the presence of moisture.
-
Instrumentation: A dynamic vapor sorption analyzer with a microbalance.
-
Sample Preparation: Approximately 10 mg of the sample is placed in the sample pan.
-
Experimental Conditions:
-
Temperature: Isothermal, typically 25°C.
-
Relative Humidity (RH) Program: A stepwise humidity program is employed, for example:
-
Drying at 0% RH until mass equilibrium.
-
Increasing RH in steps of 10% from 0% to 90%.
-
Decreasing RH in steps of 10% from 90% to 0%.
-
-
Equilibrium Criterion: A mass change of less than 0.002% over 5 minutes.
-
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The total mass gain at high RH and any hysteresis between the sorption and desorption curves are evaluated to determine the hygroscopicity and potential for phase transformations.
Mandatory Visualization
The following diagrams illustrate key aspects of the characterization and behavior of this compound solid forms.
References
- 1. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. particletechlabs.com [particletechlabs.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Vapor Sorption Characterization of Pharmaceuticals | Hiden Isochema [hidenisochema.com]
- 6. news-medical.net [news-medical.net]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darunavir ethanolate is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Ensuring the quality and potency of this compound in bulk drug substances and pharmaceutical dosage forms is critical for its therapeutic efficacy. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3]
Chromatographic Conditions
A summary of the validated chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 265 nm[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 20 µL[4] |
| Diluent | Water : Acetonitrile (50:50 v/v)[4] |
| Run Time | Approximately 10 minutes[1] |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.01M ammonium formate solution and adjust the pH to 3.0 with formic acid.[4] Mix this buffer with acetonitrile in a 55:45 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication for 15 minutes before use.[1][4]
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.2 mg/mL.[2]
Sample Solution Preparation: For bulk drug analysis, accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 0.2 mg/mL. For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of this compound into a suitable volumetric flask, dissolve in the diluent with the aid of sonication, and dilute to the final concentration of 0.2 mg/mL.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject 20 µL of the standard and sample solutions into the chromatograph and record the chromatograms. The retention time for this compound is expected to be consistent under these conditions.[5]
Method Validation Summary
The described HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[2][3]
| Validation Parameter | Result |
| Specificity | The method is specific and stability-indicating. No interference from excipients or degradation products was observed at the retention time of darunavir.[2][3] |
| Linearity Range | 8-120 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Accuracy (% Recovery) | 99.77% - 100.17% for bulk drug; 92.63% - 100.4% for tablets[2] |
| Precision (% RSD) | Intra-day and Inter-day precision < 2%[6] |
| Robustness | The method is robust for deliberate small variations in flow rate, mobile phase composition, pH, and column temperature.[2] |
| Limit of Detection (LOD) | 0.08 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.8 µg/mL[5] |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[2][3] Significant degradation was observed under acidic, basic, and oxidative conditions.[2][4] The method was able to successfully separate the darunavir peak from all degradation products, confirming its stability-indicating capability.[2][3]
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1N HCl at 80°C for 1 hour[2] | Significant degradation[2] |
| Base Hydrolysis | 0.1N NaOH at 80°C for 30 minutes[2] | Significant degradation[2] |
| Oxidative Degradation | 6% H₂O₂ at 80°C for 2 hours[2] | Significant degradation[2] |
| Thermal Degradation | 105°C for 7 days[2] | No significant degradation |
| Photolytic Degradation | 1.2 million lux hours[2] | No significant degradation |
| Humidity | 25°C, 90% RH for 7 days[2] | No significant degradation |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The presented RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method's stability-indicating nature makes it suitable for the analysis of stability samples and for routine quality control purposes.[2]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantitative analysis of darunavir ethanolate in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of darunavir. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in clear, tabular formats.
Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of darunavir in plasma is essential for optimizing patient dosage, minimizing toxicity, and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods. This application note details a robust LC-MS/MS method for the determination of darunavir in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Carbamazepine, Verapamil, or a deuterated analog like Darunavir-d9)[3][4][5]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 Bond Elut) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile, methanol)[6][7]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (if required for sample concentration)
Experimental Workflow
A generalized workflow for the analysis of darunavir in plasma is presented below.
Caption: General workflow for darunavir analysis in plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected, or evaporated to dryness and reconstituted in the mobile phase.[7]
Note: Alternative methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can also be employed and may provide cleaner extracts.[2][3]
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of darunavir.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, e.g., Thermo Hypurity, advance column (50 X 4.6mm, 5µ)[3] |
| Mobile Phase A | 5mM Ammonium Acetate in Water[3] or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic or Gradient (e.g., 15:85% v/v of A:B)[3] |
| Flow Rate | 0.5 - 1.0 mL/min[1][8] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30-40 °C |
| Run Time | 3-15 minutes[1][3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Darunavir Transition | m/z 548.2 -> 392.3[3] |
| Internal Standard Transition | e.g., Carbamazepine: m/z 273.2 -> 194.1[3] |
| Dwell Time | 200 ms[1] |
| Source Temperature | 325-400 °C[1] |
| Nebulizer Gas | 60 psi[1] |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 50 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[11] |
| Lower Limit of Quantification (LLOQ) | 50.14 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% (< 6.7%) |
| Inter-day Precision (%CV) | < 15% (< 6.7%) |
| Intra-day Accuracy (%) | 85-115% (100.7 to 105.6%) |
| Inter-day Accuracy (%) | 85-115% |
| Recovery | > 75%[6] |
Data Presentation
The concentration of darunavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of darunavir in the unknown samples is then interpolated from this calibration curve.
Signaling Pathways and Logical Relationships
The logical relationship in a bioanalytical method validation process ensures the reliability of the obtained results. The following diagram illustrates the interconnectedness of key validation parameters.
Caption: Interrelationship of method validation parameters.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of darunavir in plasma samples. Proper validation of this method is critical to ensure data quality for clinical and research applications. The provided protocol and parameters can serve as a starting point for laboratories to establish and validate their own darunavir bioanalytical assays.
References
- 1. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desarrollo y validación de un método para la determinación de darunavir en plasma mediante LC-MS/MS | Revista del Laboratorio Clínico [elsevier.es]
- 11. Use of micellar liquid chromatography to analyze darunavir, ritonavir, emtricitabine, and tenofovir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Darunavir is a potent nonpeptidic protease inhibitor that serves as a cornerstone in antiretroviral therapy against the human immunodeficiency virus (HIV).[1][2] It is commercially available as darunavir ethanolate under the trade name PREZISTA®. Despite its efficacy, darunavir's therapeutic potential is hampered by its poor aqueous solubility (approximately 0.15 mg/mL in water at 20°C) and low oral bioavailability (around 37% when administered alone).[3][4] These characteristics classify it as a Biopharmaceutical Classification System (BCS) Class II drug, presenting significant challenges for formulation scientists.[2][5][6] To overcome these limitations, advanced drug delivery strategies are being explored to enhance solubility, improve bioavailability, and enable targeted delivery.[2][[“]]
This document provides detailed application notes and experimental protocols for two primary strategies: Nanoformulations and Amorphous Solid Dispersions.
Mechanism of Action: HIV Protease Inhibition
Darunavir functions by inhibiting the HIV-1 protease enzyme, which is critical for the viral life cycle.[1][8] The protease enzyme is responsible for cleaving viral Gag-Pol polyprotein precursors into mature, functional proteins necessary for producing infectious virions.[8] Darunavir, a second-generation protease inhibitor, is designed with high binding affinity to the active site of the protease, including variants resistant to other inhibitors.[8][9] It binds to the catalytic aspartate residues (Asp-25 and Asp-25') in the enzyme's active site through numerous hydrogen bonds, effectively blocking the cleavage of polyproteins.[9] This results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[8]
Application Note 1: Nanoformulations for Enhanced Bioavailability
Nanotechnology-based strategies, such as lipid nanoparticles and polymeric nanoparticles, are employed to increase the solubility and oral bioavailability of darunavir.[2] These carriers can enhance lymphatic uptake, bypass first-pass metabolism, and improve drug penetration into viral reservoirs like the brain and spleen.[4][10]
Lipid-Based Nanocarriers
Lipid nanoparticles (LNs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising systems for oral delivery of lipophilic drugs like darunavir.[3][4][11] They can protect the drug from degradation, control its release, and improve its absorption. Recent studies have shown that decorating LNs with specific ligands (e.g., peptides with affinity for CD4 receptors) can further target the delivery to HIV host cells.[4]
Table 1: Performance of this compound Lipid Nanocarrier Formulations
| Formulation Type | Key Excipients | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Bioavailability Increase (Relative) | Reference |
| TPGS-decorated Lipid Nanocarriers (LNCs) | D-alpha-Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS) | 116.5 ± 2.52 | -10.8 ± 0.265 | 94.31 ± 10.75 | ~2.25-fold vs. suspension | [10] |
| Peptide-grafted Lipid Nanoparticles | Hydrogenated castor oil, Peptide with CD4 affinity | < 200 | -35.45 | 90 | 569% vs. suspension | [4][12] |
| Lipid Polymer Hybrid Nanoparticles (LPHNs) | PLGA, Soybean Lecithin, Brij 78 | ~150 | Not Reported | Not Reported | Increased transcellular permeability | [13] |
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are another effective nanoformulation for darunavir.[14] They can sustain drug release and, when administered intranasally, have been shown to significantly increase the brain-to-plasma ratio of darunavir, offering a promising approach for treating HIV-related neurological disorders.[14][15]
Protocol 1: Preparation of Darunavir-Loaded Lipid Nanoparticles by High-Pressure Homogenization
This protocol describes a common method for producing darunavir-loaded lipid nanoparticles.[4][12]
Materials:
-
This compound
-
Solid Lipid (e.g., Hydrogenated Castor Oil)
-
Surfactant (e.g., Sodium Oleate)
-
Purified Water
-
High-Pressure Homogenizer
-
Probe Sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., hydrogenated castor oil) by heating it to approximately 10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed this compound in the molten lipid phase under continuous stirring to ensure a homogenous solution.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH). A typical cycle might be 10 cycles at 15,000 psi. The HPH step is critical for reducing the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath. The rapid cooling causes the lipid to recrystallize, entrapping the drug within the solid lipid nanoparticles.
-
Washing and Storage: The nanoparticle suspension can be washed via centrifugation to remove excess surfactant and stored at 4°C.
Application Note 2: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion (ASD) is a well-established technique for enhancing the dissolution rate and apparent solubility of poorly water-soluble drugs.[6] By dispersing darunavir in its amorphous form within a hydrophilic carrier, the high energy state of the amorphous drug can lead to significantly improved dissolution performance compared to its stable crystalline form.[5][6]
Carriers and Preparation Methods
Common carriers for ASDs include polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC), as well as mesoporous carriers like silica and magnesium aluminosilicate.[5][6][16] Several methods can be used to prepare darunavir ASDs, including spray drying, hot-melt extrusion, and electrospraying.[5][6][16][17] Studies have shown that tablet formulations containing darunavir ASDs with silica supports exhibit improved dissolution compared to the original commercial product, Prezista®.[5][6]
Table 2: Dissolution Enhancement with Darunavir ASD Formulations
| Preparation Method | Carrier(s) | Key Finding | Reference |
| Hot-Melt Extrusion, Solvent Wetting, Spray Drying | Mesoporous Silica, Magnesium Aluminosilicate | Tablet formulation showed improved dissolution compared to Prezista®. Silica supports had a greater positive contribution. | [5][6] |
| Electrospraying | HPMC, HPMC AS, PVP | As successful as spray drying in producing amorphous formulations with similar drug release profiles. | [16] |
| Coaxial Electrospraying | HPMC (core), Eudragit L100 (shell) | Successfully created enteric-coated ASD nanoparticles with high encapsulation efficiency (90%) and reduced drug release in acidic medium. | [17] |
Protocol 2: Preparation of Darunavir ASD by Spray Drying
This protocol outlines the steps for producing a darunavir amorphous solid dispersion using the spray drying technique.[5][16]
Materials:
-
This compound
-
Polymeric Carrier (e.g., HPMC, PVP)
-
Organic Solvent System (e.g., Dichloromethane/Methanol mixture)
-
Spray Dryer
Procedure:
-
Solution Preparation: Prepare a solution by dissolving both this compound and the chosen polymeric carrier (e.g., PVP) in a suitable organic solvent or solvent mixture. Ensure complete dissolution.
-
Spray Dryer Setup: Set up the spray dryer with the appropriate parameters. Key parameters to control include:
-
Inlet Temperature
-
Atomization Gas Flow Rate
-
Feed Pump Rate
-
Aspirator Rate
-
-
Atomization: Pump the feed solution through the atomizer nozzle into the drying chamber. The atomizer creates a fine spray of droplets.
-
Drying: As the droplets come into contact with the hot drying gas (typically nitrogen or air), the solvent rapidly evaporates. This ultra-fast drying process "freezes" the drug in its high-energy amorphous state within the polymer matrix, preventing crystallization.
-
Particle Collection: The resulting dry powder (the ASD) is separated from the gas stream, typically by a cyclone, and collected.
-
Secondary Drying: The collected powder may be subjected to secondary drying under vacuum to remove any residual solvent.
Protocol 3: Key Characterization Methods
In Vitro Dissolution Testing
Purpose: To evaluate and compare the release profile of darunavir from the formulated product versus the unformulated drug or a reference product.
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
Typical Dissolution Medium: 900 mL of a buffered solution, often with a surfactant to ensure sink conditions due to darunavir's low solubility. A common medium is 0.05 M Sodium Phosphate Buffer at pH 3.0, supplemented with 2% Tween 20.[18]
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place one dose of the formulation (e.g., one tablet or an equivalent amount of nanoparticles) into each dissolution vessel.
-
Begin paddle rotation, typically at 75 RPM.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 75 minutes), withdraw an aliquot of the medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved darunavir using a validated analytical method, such as HPLC.[18]
High-Performance Liquid Chromatography (HPLC) for Darunavir Assay
Purpose: To accurately quantify the concentration of darunavir in samples from dissolution studies, formulation assays, or stability tests.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex 5 µm C18, 150 × 4.6 mm).[19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, 55% 10 mM ammonium formate (pH 3.0) and 45% acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 35°C.[21]
Procedure:
-
Prepare standard solutions of darunavir at known concentrations to create a calibration curve.
-
Prepare the test samples, diluting them as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Inject equal volumes (e.g., 20 µL) of the standard and test solutions into the HPLC system.
-
Record the peak area from the resulting chromatograms.
-
Calculate the concentration of darunavir in the test samples by comparing their peak areas to the calibration curve.
Summary: Addressing Darunavir's Formulation Challenges
The primary obstacles to effective darunavir delivery are its poor solubility and low bioavailability. Advanced formulation strategies directly address these issues to improve therapeutic outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Advancing darunavir delivery: nanoformulation strategies and innovations in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. readarticle.org [readarticle.org]
- 4. Darunavir-Loaded Lipid Nanoparticles for Targeting to HIV Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel darunavir amorphous solid dispersions with mesoporous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 9. Darunavir - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the synthetic parameters of lipid polymer hybrid nanoparticles dual loaded with darunavir and ritonavir for the treatment of HIV – The British Society for Nanomedicine [britishsocietynanomedicine.org]
- 14. Darunavir Nanoformulation Suppresses HIV Pathogenesis in Macrophages and Improves Drug Delivery to the Brain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 17. One-step production of darunavir solid dispersion nanoparticles coated with enteric polymers using electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Synthesis and Characterization of Long Acting Darunavir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
- 21. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Darunavir, a second-generation HIV-1 protease inhibitor (PI), is a critical component of highly active antiretroviral therapy (HAART).[1] It was specifically designed to be effective against HIV-1 isolates that have developed resistance to other PIs.[2] A key characteristic of darunavir is its high genetic barrier to resistance, meaning multiple mutations in the viral protease are required to significantly compromise its efficacy.[3][4][5] This property makes darunavir an excellent tool for studying the complex molecular and structural mechanisms that underpin HIV drug resistance. These application notes provide detailed protocols and data for researchers investigating these mechanisms.
Mechanisms of Action and Resistance
Darunavir exhibits a dual mechanism of action, inhibiting not only the catalytic activity of the protease dimer but also the dimerization of protease monomers itself.[5][6][7] Its structure allows for robust hydrogen bonding with the backbone of the protease active site, making it less susceptible to single point mutations that affect side chains.[7][8]
Resistance to darunavir typically arises from a combination of factors:
-
Structural Changes: The accumulation of multiple mutations in the protease enzyme can alter the conformation of the active site. This can lead to a decrease in the number of hydrogen bonds and a "loosening" of the fit between darunavir and the enzyme, resulting in a less favorable enthalpy of binding.[8][9]
-
Increased Flap Dynamics: Mutations can increase the flexibility of the "flaps" that cover the active site. This can shift the protease's natural state from a "closed" to a more "semi-open" conformation, facilitating the release of the inhibitor.[8][10]
-
Loss of Dimerization Inhibition: In highly resistant strains, the combination of specific mutations can compromise darunavir's ability to inhibit protease dimerization, which is a critical step for enzyme activation.[11]
Quantitative Data on Darunavir Resistance
The study of darunavir resistance involves quantifying its activity against various mutant strains and identifying the prevalence of specific resistance-associated mutations (RAMs).
Table 1: Darunavir Resistance-Associated Mutations (RAMs) This table lists the key mutations in the HIV-1 protease gene that are associated with reduced susceptibility to darunavir.[2]
| Mutation Type | Amino Acid Substitutions |
| Major | I50V, I54M, L76V, I84V |
| Minor | V11I, V32I, L33F, I47V, I54L, G73S, L89V |
Data sourced from multiple clinical and in vitro studies.[2][12][13]
Table 2: In Vitro Efficacy of Darunavir Against Wild-Type and Resistant HIV-1 Strains This table provides a comparison of the 50% effective concentration (EC50) of darunavir against wild-type HIV-1 and highly resistant variants. A higher EC50 value indicates lower drug susceptibility.
| HIV-1 Strain | Description | Darunavir EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (HIV-1NL4-3, LAI) | Laboratory-adapted, drug-sensitive strains | 1 - 5 | 1x |
| Multi-PI Resistant Isolates | Recombinant clinical isolates with resistance to an average of 5 other PIs | < 10 | ~2-10x |
| HIV-1MIX(P51) | Highly resistant variant selected in vitro through 51 passages | ~1,000 | ~333x |
| PR20 Variant | Extremely resistant variant with 20 mutations | > 4,000 | > 8000x |
Value represents change in binding affinity (KL), which correlates with EC50.[14] Data compiled from various in vitro studies.[4][15][16][17][18]
Experimental Protocols for Resistance Studies
A multi-faceted approach is required to fully characterize darunavir resistance. Key experimental workflows include in vitro selection, genotypic and phenotypic assays, and biochemical characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic and structural analysis of HIV protease resistance to darunavir - analysis of heavily mutated patient-derived HIV-1 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Prevalence of darunavir resistance mutations in HIV-1-infected patients failing other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence and factors associated with darunavir resistance mutations in multi-experienced HIV-1-infected patients failing other protease inhibitors in a referral teaching center in Brazil | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of darunavir ethanolate under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][5][6]
Q2: Under which stress conditions is this compound most labile?
A2: this compound shows considerable degradation under acidic, alkaline, and oxidative stress conditions.[3][4][7][8] It is relatively stable under thermal and photolytic conditions.[4][9] The magnitude of degradation is often observed in the order of Oxidative > Alkaline > Acidic > Photolytic > Thermal.[2]
Q3: How many degradation products are typically observed under different stress conditions?
A3: The number of degradation products can vary depending on the specific experimental conditions. However, studies have reported the formation of multiple degradation products under acidic and basic hydrolysis. For instance, one study identified three degradation products in acidic conditions and two additional ones (five total) in basic conditions.[4] Another study reported three degradation products in acidic and four in basic conditions.[10] Under oxidative stress, typically one major degradation product is observed.[1][11][12]
Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or photodiode array (PDA) detectors are the most common techniques for the separation and quantification of darunavir and its degradation products.[3][5][13] For structural characterization and identification of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[1][4][14] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for stability-indicating analysis.[7][15]
Troubleshooting Guides
Issue 1: My chromatogram shows poor separation between darunavir and its degradation products.
Possible Cause & Solution:
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good resolution.
-
Troubleshooting Step: Systematically vary the ratio of the organic and aqueous phases of your mobile phase. For example, a common mobile phase is a mixture of ammonium formate buffer and acetonitrile.[3][8] Adjusting the ratio (e.g., 55:45 v/v) can significantly impact retention times and separation.
-
-
Incorrect pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase affects the ionization state of darunavir and its degradation products, thereby influencing their retention.
-
Inappropriate Column Chemistry: The choice of the stationary phase is crucial.
Issue 2: I am not observing any significant degradation under stress conditions.
Possible Cause & Solution:
-
Stress Conditions are too Mild: The concentration of the stressor, temperature, or duration of the experiment may be insufficient to induce degradation.
-
Troubleshooting Step: Increase the severity of the stress conditions. For oxidative stress, for example, 3% and 6% hydrogen peroxide may be ineffective, while 30% H2O2 can cause degradation.[11] Similarly, for acid and base hydrolysis, using 0.1N HCl or 0.1N NaOH may be necessary.[5][13] The duration of exposure is also a key parameter to adjust.
-
-
Drug Substance is Highly Stable Under the Applied Condition: this compound is known to be relatively stable under certain conditions.
Issue 3: I see more degradation products than reported in the literature.
Possible Cause & Solution:
-
Presence of Impurities in the Starting Material: The additional peaks may be impurities present in the this compound sample rather than degradation products.
-
Troubleshooting Step: Analyze a non-stressed sample of your this compound to identify any pre-existing impurities.
-
-
Secondary Degradation: The initial degradation products might be further degrading into other products under the applied stress.
-
Troubleshooting Step: Perform a time-course study, analyzing samples at different time points during the stress experiment to observe the formation and potential subsequent degradation of products.
-
-
Interaction with Excipients (for drug product analysis): If you are analyzing a formulated product, the excipients might be reacting or degrading.
-
Troubleshooting Step: Analyze a placebo sample (containing all excipients but no active pharmaceutical ingredient) under the same stress conditions.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products | Reference |
| Acidic | 0.01 M HCl | 24 hrs | 33.80% | Not Specified | [2] |
| 0.1 N HCl | 10 min | Not Specified | 3 | [10] | |
| 1 N HCl | 48 hrs | ~15-20% | 3 (DP-1, DP-2, DP-3) | [4] | |
| Not Specified | Not Specified | 14.99% | Multiple | [7] | |
| Alkaline | 0.01 M NaOH | 24 hrs | 37.50% | Not Specified | [2] |
| 0.1 N NaOH | 10 min | Not Specified | 4 | [10] | |
| 1 N NaOH | 36 hrs | ~15-20% | 3 (DP-2, DP-4, DP-5) | [4] | |
| Not Specified | Not Specified | 23.15% | Multiple | [7] | |
| Oxidative | 1% H₂O₂ | 24 hrs | 58.40% | Not Specified | [2] |
| 5% H₂O₂ | 10 min | Not Specified | 0 | [10] | |
| 30% H₂O₂ | 15 days | Not Specified | 1 | [1][11] | |
| Thermal | 105°C | 24 hrs | 27.66% | Not Specified | [2] |
| 60°C | 2 hrs | Not Specified | Not Specified | [13] | |
| Photolytic | 1.2 million lux hrs | 24 hrs | 27.66% | Not Specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Application of Stress:
-
Acidic Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.01N to 1N HCl) and keep it at a specified temperature (e.g., room temperature or elevated) for a defined period. Neutralize the solution with an equivalent amount of base before analysis.
-
Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.01N to 1N NaOH) under controlled temperature and time. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 1% to 30% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat at a specific temperature (e.g., 60°C to 105°C) for a certain period.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to a light source providing a specific illumination (e.g., 1.2 million lux hours) in a photostability chamber.
-
-
Sample Preparation for Analysis: After the specified exposure time, withdraw samples, dilute them to a suitable concentration with the mobile phase, and filter through a 0.45 µm membrane filter before injection into the analytical system.[1]
Protocol 2: Representative HPLC Method for Analysis
-
Column: C18 column (e.g., X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm).[3][5]
-
Mobile Phase: Isocratic elution with a mixture of 0.01M ammonium formate buffer (pH 3.0) and acetonitrile in a ratio of 55:45 (v/v).[3][8]
Visualizations
Caption: Workflow for forced degradation of this compound.
Caption: Troubleshooting guide for poor chromatographic separation.
References
- 1. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stress Degradation Kinetic study of this compound Bulk and Tablet Dosage form by UV Spectrophotometry - ProQuest [proquest.com]
- 3. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stress degradation of this compound via HPTLC. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Characterization of Oxidative Degradation Product of Darunavir by LC-MS/MS [mdpi.com]
- 13. ijper.org [ijper.org]
- 14. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpr.net [wjpr.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the amorphization of darunavir ethanolate during manufacturing and storage.
Introduction to this compound Stability
Darunavir, a second-generation protease inhibitor, is commercially available as its ethanolate crystalline form. This form can be susceptible to solid-state transformations, primarily amorphization, which can impact the drug product's stability, bioavailability, and manufacturability. The primary pathways for the amorphization of this compound are desolvation induced by thermal stress and conversion to a hydrate form under high humidity conditions.[1][2] Mechanical stress during manufacturing processes such as milling and granulation can also induce a loss of crystallinity.[3]
This guide provides practical advice and detailed protocols to mitigate these risks and ensure the solid-state stability of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the handling and processing of this compound in a question-and-answer format.
Manufacturing-Related Issues
Q1: After milling our this compound, powder X-ray diffraction (PXRD) analysis shows a broad halo in the diffractogram, indicating a loss of crystallinity. What are the likely causes and how can we prevent this?
A1: Amorphization during milling is a common issue caused by excessive mechanical energy input. This energy can disrupt the crystal lattice, leading to a disordered, amorphous state.
Potential Causes:
-
High Milling Energy: Aggressive milling conditions, such as high milling speed or prolonged milling time, can introduce excessive mechanical stress.
-
Heat Generation: Frictional heat generated during milling can lead to thermal desolvation of the ethanolate, causing it to convert to an amorphous form.[2]
-
Mill Type: Certain mill types, like ball mills, can be more aggressive than others, such as jet mills, in inducing disorder.[4]
Troubleshooting and Prevention Strategies:
-
Optimize Milling Parameters: Reduce the milling speed and/or time. Conduct a design of experiments (DoE) to identify the optimal parameters that achieve the desired particle size reduction without inducing amorphization.
-
Cryo-milling: Perform milling at cryogenic temperatures (e.g., using liquid nitrogen) to dissipate heat and minimize thermal stress on the material.
-
Select an Appropriate Mill: Consider using a less aggressive milling technique, such as a jet mill, which is often preferred for crystalline materials susceptible to mechanical stress.
-
Formulation Approach: If feasible, consider co-milling this compound with a stabilizing excipient. Certain polymers can act as a cushion and absorb some of the mechanical energy.
Q2: We are developing a wet granulation formulation of this compound, and we observe partial amorphization after drying. What could be the reason, and how can we address it?
A2: Amorphization during wet granulation can be a complex issue arising from the interplay of the granulation fluid, excipients, and drying process.
Potential Causes:
-
Inappropriate Granulation Fluid: The use of a solvent in which darunavir has some solubility can lead to dissolution and subsequent precipitation in an amorphous form upon drying.
-
Binder Selection: The type and concentration of the binder can influence the solid-state of the API. Some binders may interact with the drug in a way that promotes amorphization.[5]
-
High Drying Temperature: Drying the granules at an elevated temperature can cause desolvation of the this compound, leading to amorphization.[2]
-
Residual Moisture: Insufficient drying can leave residual water, which under certain conditions could facilitate a conversion to the hydrate form, which may then convert to the amorphous form upon further drying.[2]
Troubleshooting and Prevention Strategies:
-
Granulation Fluid Selection: Use a granulation fluid in which this compound has minimal solubility. Water is often used, but its impact on hydrate formation must be carefully controlled.
-
Binder Evaluation: Screen different binders for their compatibility with this compound. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can sometimes stabilize the amorphous form but may also be hygroscopic.[6]
-
Control Drying Parameters: Dry the granules at a lower temperature for a longer period. Vacuum drying is often preferred to minimize thermal stress. The drying temperature should be kept well below the desolvation temperature of this compound.
-
Monitor Residual Moisture: Implement a strict in-process control for residual moisture content to ensure it is below a critical threshold that could lead to solid-state transformations.
Storage-Related Issues
Q3: We have observed a change in the solid form of our stored this compound API from crystalline to partially amorphous. What are the storage conditions that could cause this?
A3: The solid-state stability of this compound during storage is highly dependent on temperature and humidity.
Potential Causes:
-
Elevated Temperature: Storage at temperatures above ambient can provide the energy for the ethanol molecules to leave the crystal lattice, resulting in desolvation and subsequent amorphization.[1][2]
-
High Relative Humidity (RH): Exposure to high humidity can cause the ethanolate to convert to a hydrate form. This hydrate may be less stable and can subsequently transform into an amorphous form.[2]
-
Inadequate Packaging: Packaging that does not provide a sufficient barrier against moisture can lead to changes in the solid form, especially under humid conditions.[7]
Troubleshooting and Prevention Strategies:
-
Controlled Storage Conditions: Store this compound in a temperature- and humidity-controlled environment. Recommended storage is typically at room temperature (15-25°C) with controlled humidity.[8]
-
Appropriate Packaging: Use well-sealed containers with a desiccant to protect the API from moisture. For formulated products, high-density polyethylene (HDPE) bottles with induction seals are often used.[9]
-
Stability Studies: Conduct long-term and accelerated stability studies under various temperature and humidity conditions (as per ICH guidelines) to establish the appropriate storage conditions and shelf-life.[10][11]
Frequently Asked Questions (FAQs)
What is the primary mechanism of amorphization for this compound? The primary mechanism is desolvation, where the ethanol molecules within the crystal lattice are lost due to thermal stress (heating). This removal of the solvent disrupts the crystal structure, leading to a collapse into a disordered amorphous state.[2]
How does humidity affect the stability of this compound? High relative humidity can lead to the conversion of the ethanolate form to a hydrate form. This is a solvent exchange process where water molecules displace the ethanol in the crystal lattice. The hydrate form may have different physical properties and stability compared to the ethanolate.[2]
What analytical techniques are essential for monitoring the solid-state stability of this compound? The key techniques are:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect the presence of amorphous content (seen as a halo in the diffractogram).[12]
-
Differential Scanning Calorimetry (DSC): To determine the desolvation temperature and melting point of the crystalline form. The presence of a glass transition temperature (Tg) can confirm the amorphous state.[13]
-
Thermogravimetric Analysis (TGA): To quantify the amount of solvent (ethanol or water) in the crystal lattice and to study the desolvation process.[14]
Can excipients be used to stabilize this compound against amorphization? Yes, certain excipients, particularly polymers, can help stabilize the crystalline form. They can act by:
-
Inhibiting Nucleation and Crystal Growth: Polymers can interfere with the molecular mobility required for crystallization from an amorphous state.[6]
-
Forming Hydrogen Bonds: Excipients that can form strong hydrogen bonds with darunavir may help to maintain its solid-state structure.[15]
-
Providing a Physical Barrier: In a formulation, excipients can physically separate drug particles, reducing the potential for crystal growth.
What are the regulatory expectations regarding the solid-state form of this compound? Regulatory agencies, such as the FDA, require a thorough understanding of the solid-state chemistry of the active pharmaceutical ingredient (API). This includes identifying the potential for polymorphism and ensuring that the manufacturing process consistently produces the desired crystalline form. Any changes to the solid form during manufacturing or storage must be investigated and controlled.[11][16]
Data Presentation
Table 1: Summary of Factors Leading to Amorphization of this compound
| Factor | Description | Consequence |
| Thermal Stress | Exposure to elevated temperatures during manufacturing (e.g., drying) or storage. | Causes desolvation of the ethanolate, leading to the collapse of the crystal structure into an amorphous form.[1][2] |
| High Humidity | Storage or processing in environments with high relative humidity. | Can induce a conversion from the ethanolate to a hydrate form, which may be less stable and subsequently become amorphous.[2] |
| Mechanical Stress | High-energy processes such as milling, grinding, or high-pressure compression. | Can introduce defects into the crystal lattice and provide the energy to induce a transition to a disordered amorphous state.[3] |
Table 2: Key Analytical Techniques for Solid-State Characterization
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Fingerprint for crystalline form identification; detection and quantification of amorphous content.[12] |
| Differential Scanning Calorimetry (DSC) | Determination of desolvation temperature, melting point, and glass transition temperature (for amorphous form).[13] |
| Thermogravimetric Analysis (TGA) | Quantification of solvent/water content; analysis of desolvation and dehydration events.[14] |
| Dynamic Vapor Sorption (DVS) | Assessment of hygroscopicity and the interaction of the solid form with moisture. |
Experimental Protocols
Protocol 1: Quantification of Amorphous Content in this compound by PXRD
This protocol provides a general method for quantifying amorphous content using an external standard approach.
Objective: To determine the percentage of amorphous this compound in a crystalline sample.
Materials:
-
Crystalline this compound (reference standard)
-
Amorphous this compound (prepared by melt-quenching or extensive milling)
-
Sample of this compound with unknown amorphous content
-
PXRD instrument with a suitable detector
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of physical mixtures of crystalline and amorphous this compound with known weight percentages of the amorphous form (e.g., 0%, 5%, 10%, 20%, 50%, 100% w/w).
-
Gently blend each mixture to ensure homogeneity without inducing further amorphization.
-
-
PXRD Analysis:
-
Set the PXRD instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, step size, and scan speed). A typical scan range would be 5-40° 2θ.
-
Analyze each calibration standard and the unknown sample using the same instrument parameters.
-
-
Data Analysis:
-
Identify a unique, well-resolved diffraction peak for the crystalline form that does not overlap with any broad features from the amorphous halo.
-
Integrate the area of this selected crystalline peak for each of the calibration standards.
-
Create a calibration curve by plotting the integrated peak area against the known weight percentage of the crystalline form.
-
Integrate the area of the same crystalline peak for the unknown sample.
-
Use the calibration curve to determine the weight percentage of the crystalline form in the unknown sample.
-
Calculate the amorphous content: % Amorphous = 100% - % Crystalline.[17][18]
-
Protocol 2: Analysis of this compound Desolvation by DSC and TGA
Objective: To determine the desolvation temperature and quantify the solvent loss of this compound.
Materials:
-
This compound sample
-
DSC instrument
-
TGA instrument
-
Aluminum pans for DSC and TGA
Methodology:
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample from ambient temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature. The step in the TGA curve corresponds to the loss of ethanol.
-
Calculate the percentage weight loss to determine the stoichiometry of the solvate.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it. It is recommended to use a pinhole lid to allow the solvent to escape.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The endothermic peak observed before the melting of the desolvated form corresponds to the desolvation of the ethanolate. The onset temperature of this peak is the desolvation temperature.[13][14]
-
Visualizations
Caption: Experimental workflow for manufacturing and stability testing of this compound.
Caption: Logical relationship between causes and prevention of this compound amorphization.
References
- 1. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
- 4. Quantification of Process Induced Disorder in Milled Samples Using Different Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Restricted [jnjmedicalconnect.com]
- 9. extranet.who.int [extranet.who.int]
- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 11. Integrating Solid-State Chemistry into API Process Development - Regis Technologies [registech.com]
- 12. Development of novel darunavir amorphous solid dispersions with mesoporous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Desolvation Processes in Channel Solvates of Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. XRPD Quantification Of Crystalline Forms In Amorphous API Within A Formulation - DANNALAB [dannalab.com]
For researchers, scientists, and drug development professionals, understanding and managing potential drug-drug interactions is paramount to ensuring the integrity and success of preclinical and clinical studies. This technical support center provides in-depth guidance on managing potential drug-drug interactions with darunavir ethanolate, a cornerstone of many HIV research programs.
This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Darunavir is a second-generation protease inhibitor (PI) that specifically targets the HIV-1 protease enzyme.[1][2] It binds to the active site of the protease, preventing the cleavage of viral Gag-Pol polyproteins. This action results in the production of immature, non-infectious viral particles, thus halting the replication cycle of HIV.[1][3]
Q2: Why is this compound almost always co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat?
A2: Darunavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is primarily found in the liver and intestines.[4][5] This rapid metabolism leads to low bioavailability, meaning a smaller fraction of the drug reaches the systemic circulation to exert its therapeutic effect.[4][5] Pharmacokinetic enhancers, such as ritonavir and cobicistat, are potent inhibitors of CYP3A4.[1][4] By inhibiting this enzyme, they significantly decrease the metabolism of darunavir, leading to higher and more sustained plasma concentrations of the drug. This "boosting" effect allows for less frequent dosing and a lower overall dose of darunavir, which can improve patient adherence and reduce potential side effects.[1][4]
Q3: What are the primary pathways for this compound metabolism?
A3: The primary metabolic pathway for darunavir is oxidation, mediated almost exclusively by the CYP3A4 isoenzyme.[4][5] When administered without a booster, darunavir is extensively metabolized through carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[6] Co-administration with ritonavir significantly inhibits these metabolic routes.[6]
Q4: What are the known drug-drug interactions with this compound, and what is the underlying mechanism?
A4: The majority of clinically significant drug-drug interactions with this compound stem from its co-administration with a CYP3A4 inhibitor (ritonavir or cobicistat). This combination can lead to:
-
Increased concentrations of co-administered drugs that are also metabolized by CYP3A4: This can increase the risk of toxicity of the co-administered drug.
-
Decreased concentrations of darunavir: This can occur if co-administered with a potent CYP3A4 inducer (e.g., rifampin, St. John's Wort), potentially leading to loss of virologic control and development of resistance.[7]
-
Darunavir itself is also a weak inhibitor of CYP2D6.[2]
Troubleshooting Experimental Issues
Issue 1: High variability in pharmacokinetic data in animal models.
-
Possible Cause: Inconsistent food intake.
-
Possible Cause: Genetic variability in CYP enzyme expression in the animal model.
-
Troubleshooting: Use a well-characterized animal strain with known and consistent CYP3A4 expression levels. Consider using humanized liver mouse models for more clinically relevant metabolic studies.
-
Issue 2: Unexpectedly low darunavir concentrations in in vitro assays.
-
Possible Cause: High protein binding.
-
Troubleshooting: Darunavir is highly protein-bound (approximately 95%), primarily to alpha-1-acid glycoprotein (AAG).[4] When preparing your assay, account for this by using a medium that mimics physiological protein concentrations or by measuring the unbound fraction of the drug.
-
-
Possible Cause: Microsomal instability.
-
Troubleshooting: Ensure the proper storage and handling of human liver microsomes to maintain their metabolic activity. Use fresh preparations for each experiment and include positive and negative controls to validate the assay's performance.
-
Issue 3: Conflicting results in CYP3A4 inhibition assays.
-
Possible Cause: Substrate-dependent inhibition.
-
Troubleshooting: The inhibitory potential of a compound can sometimes depend on the specific substrate used to measure CYP3A4 activity. Utilize multiple, well-characterized CYP3A4 substrates (e.g., midazolam, testosterone) to get a comprehensive profile of the inhibitory activity.
-
-
Possible Cause: Time-dependent inhibition.
-
Troubleshooting: Some compounds can cause time-dependent inhibition of CYP enzymes, where the inhibitory effect increases with pre-incubation time. Design your experimental protocol to include a pre-incubation step with and without NADPH to assess for time-dependent inhibition.
-
Quantitative Data on CYP3A4 Inhibition
The management of drug-drug interactions with darunavir is primarily dictated by the potent CYP3A4 inhibition of its pharmacokinetic boosters. While darunavir itself is a CYP3A4 inhibitor, a specific IC50 value is not consistently reported in the literature, as the focus is typically on the boosted regimen.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| Ritonavir | CYP3A4 | 0.014 - 0.034 | Potent mechanism-based inhibitor. |
| Cobicistat | CYP3A4 | ~0.032 | Potent and more selective inhibitor of CYP3A4 compared to ritonavir. |
| Darunavir | CYP3A4 | Not readily available | Darunavir is a substrate and inhibitor of CYP3A4.[1] However, its intrinsic inhibitory potency is less significant than that of its boosters. |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., darunavir) and positive control inhibitor (e.g., ketoconazole)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP3A4 probe substrate in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of dilutions of the test compound or positive control. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing Key Pathways and Processes
To aid in the understanding of the complex interactions involving darunavir, the following diagrams illustrate the key metabolic pathway and the general mechanism of CYP3A4-mediated drug interactions.
Caption: Darunavir Metabolism and the Effect of Ritonavir Boosting.
Caption: Mechanisms of CYP3A4-Mediated Drug-Drug Interactions with Boosted Darunavir.
References
- 1. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of darunavir ethanolate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the bioanalytical assay of darunavir, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: We are observing significant ion suppression in our darunavir assay. What are the likely causes and how can we mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS bioanalysis, often caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, proteins).[1] Here are the primary strategies to address this:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical. While protein precipitation (PPT) is a simple and fast method, it may not effectively remove interfering phospholipids.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1]
-
Chromatographic Separation: Ensure adequate chromatographic separation of darunavir from matrix components.[3] Modifying the gradient elution program or using a different stationary phase can improve resolution.[2]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for darunavir is highly recommended as it can effectively compensate for matrix effects.[1]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][5]
Question 2: What is the most effective sample preparation method to minimize matrix effects for darunavir analysis in human plasma?
Answer:
The most effective method depends on the required sensitivity and throughput of your assay. Here's a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences, providing the cleanest extracts and highest recovery.[6][7]
-
Liquid-Liquid Extraction (LLE): Also a highly effective technique for reducing matrix effects and can be optimized by adjusting the pH and choice of organic solvent.[1][8]
-
Protein Precipitation (PPT): While the simplest and fastest method, it is often associated with higher matrix effects due to incomplete removal of plasma proteins and phospholipids.[9][10]
For a visual comparison of these workflows, please refer to the diagram below.
Question 3: Our darunavir recovery is inconsistent across different plasma lots. What could be the reason and how do we address it?
Answer:
Inconsistent recovery across different lots of biological matrix is a classic example of relative matrix effect. This variability can arise from differences in the composition of the plasma samples (e.g., lipid content).
To address this, it is crucial to evaluate the matrix effect using at least five different lots of the biological matrix during method validation.[11] If significant variability is observed, further optimization of the sample cleanup procedure is necessary. Employing a more robust extraction method like SPE can help minimize lot-to-lot variation.[6]
Question 4: Can you provide a starting point for LC-MS/MS parameters for darunavir analysis?
Answer:
Certainly. Based on published methods, here are typical starting parameters for an LC-MS/MS assay for darunavir:
| Parameter | Typical Value |
| LC Column | C18 (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 4.0 (adjusted with formic acid)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.300 mL/min[6] |
| Gradient | A gradient program should be optimized to ensure separation from matrix components.[6] |
| Ionization Mode | Electrospray Ionization (ESI) Positive[9] |
| MS/MS Transition | Precursor and product ions for darunavir should be optimized. |
These parameters should be optimized for your specific instrumentation and assay requirements.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in darunavir bioanalysis.
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of plasma, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute darunavir and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.[12]
-
Analysis: Inject a sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[10]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Transfer an aliquot of the clear supernatant for analysis.[10]
-
Analysis: Inject the supernatant directly or after dilution with mobile phase into the LC-MS/MS system.
Data Presentation
The following table summarizes typical recovery and matrix effect data for darunavir using different extraction methods, as reported in the literature.
| Extraction Method | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction | 97.73 - 102.30 | Not explicitly quantified but implied to be low | [6] |
| Liquid-Liquid Extraction | Not explicitly quantified but implied to be high | No Significant matrix effect observed (%CV = 1.71) | [8] |
| Protein Precipitation | > 91 | Not explicitly quantified but known to be a concern | [10] |
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing matrix effects in darunavir bioanalysis.
Caption: Comparative workflow of common sample preparation techniques.
Caption: Logical troubleshooting workflow for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dissolution profile of darunavir ethanolate using nanogel formulations.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution profile of this compound important?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility (approximately 0.15 mg/mL at 20°C).[1][2] This poor solubility can limit its oral bioavailability, which is only around 37% when administered alone.[1] By improving its dissolution rate, the bioavailability and therapeutic efficacy of darunavir can be significantly enhanced.[1]
Q2: How does a nanogel formulation improve the dissolution of this compound?
A2: Nanogels are three-dimensional, cross-linked hydrophilic polymer networks that can encapsulate drug molecules.[3] They enhance the dissolution of poorly soluble drugs like darunavir through several mechanisms:
-
Increased Surface Area: The nanosized particles provide a larger surface area for dissolution.
-
Amorphous State: Encapsulation within the nanogel can maintain the drug in a more soluble amorphous state.
-
Improved Wettability: The hydrophilic nature of the nanogel carrier improves the wettability of the hydrophobic darunavir particles.
-
Sustained Release: Nanogels can provide a sustained release of the drug, maintaining a concentration gradient that favors dissolution.
Q3: What are the key parameters to evaluate in a this compound nanogel formulation?
A3: The critical quality attributes for a this compound nanogel formulation include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate, stability, and in vivo performance of the nanogel.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
Entrapment Efficiency (%EE): This measures the percentage of the initial drug that is successfully encapsulated within the nanogels.
-
In Vitro Drug Release Profile: This characterizes the rate and extent of darunavir release from the nanogel in a simulated physiological fluid.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency (%EE) | 1. Poor affinity of darunavir for the polymer matrix.2. Drug leakage into the external phase during formulation.3. Insufficient polymer concentration. | 1. Select a polymer with functional groups that can interact with darunavir.2. Optimize the emulsifier concentration to better stabilize the emulsion droplets.3. Increase the polymer concentration in the organic phase. |
| Large Particle Size or High PDI | 1. Inadequate homogenization energy or time.2. Inappropriate surfactant type or concentration.3. Polymer precipitation or aggregation. | 1. Increase the stirring speed or sonication time during the emulsification step.2. Screen different surfactants and optimize their concentration to achieve smaller and more uniform droplets.3. Ensure the polymer is fully dissolved in the organic solvent before emulsification. |
| Phase Separation or Instability | 1. Low zeta potential leading to particle aggregation.2. Incompatible formulation components.3. Improper storage conditions. | 1. Adjust the pH of the formulation or add a charged surfactant to increase the absolute value of the zeta potential.2. Ensure all excipients are compatible with each other and with the drug.3. Store the nanogel suspension at the recommended temperature and protect from light if necessary. |
Dissolution Testing Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Drug Release | 1. Strong binding of darunavir to the nanogel matrix.2. Cross-linking of the nanogel in the dissolution medium.3. Drug degradation in the dissolution medium. | 1. Modify the polymer composition to facilitate easier drug diffusion.2. For gelatin-based systems, consider adding enzymes like pepsin to the dissolution medium as specified in USP general chapter <711>.[4]3. Assess the chemical stability of darunavir in the chosen dissolution medium and adjust the pH or add stabilizers if necessary.[4] |
| High Variability in Dissolution Profiles | 1. Inadequate wetting of the nanogel, causing particles to float.2. Inconsistent mixing or agitation in the dissolution vessel.3. Issues with the analytical method (e.g., HPLC). | 1. Use a small amount of surfactant in the dissolution medium to ensure proper wetting and dispersion of the nanogel.2. Ensure the dissolution apparatus is properly calibrated and the agitation speed is consistent.3. Validate the HPLC method for darunavir analysis in the presence of dissolution medium and formulation excipients.[5] |
| Initial Burst Release Followed by Slow Release | 1. A significant portion of the drug is adsorbed on the surface of the nanogel.2. Rapid initial swelling of the nanogel followed by the formation of a dense outer layer that hinders further drug release. | 1. Optimize the washing step after nanogel preparation to remove surface-adsorbed drug.2. Modify the cross-linking density of the nanogel to control the swelling behavior and achieve a more linear release profile. |
Data Presentation
Table 1: Physicochemical Properties of an Optimized this compound Nanogel Formulation
| Parameter | Result |
| Particle Size (nm) | 338.8 |
| Polydispersity Index (PDI) | 0.344 |
| Zeta Potential (mV) | -40.3 |
| Entrapment Efficiency (%) | 93.52 |
Data from a study by Bandivadekar et al. on a this compound nanogel formulated with Hydroxypropyl-β-cyclodextrin.[3]
Table 2: Solubility Enhancement of this compound in Nanogel Formulation
| Medium (Simulated Vaginal Fluid) | Solubility of Pure Drug (mg/mL) | Solubility of Nanogel Formulation (mg/mL) | Fold Increase in Solubility |
| pH 3.5 | ~0.015 | ~0.615 | 40.98 |
| pH 4.5 | ~0.009 | ~0.513 | 56.99 |
| pH 5.5 | ~0.005 | ~0.505 | 100.91 |
Data adapted from a study by Bandivadekar et al. The solubility of the pure drug was extrapolated from the provided graph.[3]
Experimental Protocols
Preparation of this compound Nanogel by Emulsion Solvent Evaporation Method
Objective: To prepare this compound-loaded nanogels.
Materials:
-
This compound
-
Polymer (e.g., PLGA, Hydroxypropyl-β-cyclodextrin)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/Emulsifier (e.g., Polyvinyl alcohol (PVA), Span 80)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer, forming nanogels.
-
Purification: Centrifuge the nanogel suspension to separate the nanogels from the supernatant containing the un-entrapped drug and excess surfactant.
-
Washing: Wash the nanogel pellet by redispersing it in deionized water and centrifuging again. Repeat this step two to three times.
-
Lyophilization (Optional): Freeze-dry the final nanogel suspension to obtain a powder for long-term storage.
Determination of Particle Size and Zeta Potential
Objective: To measure the size distribution and surface charge of the nanogels.
Procedure:
-
Sample Preparation: Dilute the nanogel suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analysis: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (for particle size and PDI) and an Electrophoretic Light Scattering (ELS) instrument (for zeta potential).
-
Data Recording: Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential values. Perform measurements in triplicate.
Determination of Entrapment Efficiency (%EE)
Objective: To quantify the amount of this compound encapsulated in the nanogels.
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanogel suspension to separate the nanogels from the supernatant containing the un-encapsulated drug.
-
Quantification of Free Drug: Measure the concentration of darunavir in the supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the %EE using the following formula:
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study (Dialysis Bag Method)
Objective: To evaluate the release profile of darunavir from the nanogel.
Procedure:
-
Preparation: Place a known quantity of the darunavir nanogel suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Dissolution Setup: Immerse the sealed dialysis bag in a beaker containing a defined volume of dissolution medium (e.g., simulated vaginal fluid, phosphate buffer) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of darunavir in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizations
Mechanism of Action: Darunavir Inhibition of HIV-1 Protease
Caption: Darunavir inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins.
Experimental Workflow for Nanogel Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of darunavir nanogels.
References
- 1. Advancing darunavir delivery: nanoformulation strategies and innovations in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. readarticle.org [readarticle.org]
- 4. Modified two-step emulsion solvent evaporation technique for fabricating biodegradable rod-shaped particles in the submicron size range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
Validation & Comparative
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of darunavir relative to other protease inhibitors, supported by clinical and experimental data.
This guide provides a detailed comparative analysis of darunavir, a second-generation HIV-1 protease inhibitor, against other drugs in its class. The information presented is collated from major clinical trials and laboratory studies to offer an objective overview of its efficacy, resistance profile, and tolerability.
I. Comparative Efficacy in Clinical Trials
Darunavir, co-administered with a low dose of ritonavir (DRV/r), has demonstrated robust and sustained virologic suppression in both treatment-naïve and treatment-experienced HIV-1 infected individuals. Key clinical trials have established its superiority or non-inferiority compared to other widely used protease inhibitors (PIs).
Treatment-Naïve Patients: The ARTEMIS Trial
The ARTEMIS trial was a pivotal Phase III study comparing the efficacy and safety of once-daily darunavir/ritonavir to lopinavir/ritonavir (LPV/r) in treatment-naïve HIV-1-infected patients over 192 weeks.
Table 1: Key Efficacy Outcomes of the ARTEMIS Trial (192 Weeks)
| Outcome | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) | p-value |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 68.8% | 57.2% | <0.001 |
| Virologic Failure Rate | 12% | 17% | 0.0437 |
| Discontinuations due to Adverse Events | 4.7% | 12.7% | 0.005 |
| Grade 2-4 Treatment-Related Diarrhea | 5.0% | 11.3% | 0.003 |
Data sourced from the ARTEMIS trial 192-week analysis.[1]
Over the 192-week period, darunavir/ritonavir demonstrated a statistically superior virologic response compared to lopinavir/ritonavir.[1] The virologic failure rate was also significantly lower in the darunavir/ritonavir arm.[2] Notably, no primary protease inhibitor resistance-associated mutations (RAMs) developed in virologic failures in either group.[1][2]
Treatment-Experienced Patients: The TITAN Trial
The TITAN trial, a Phase III study, compared the efficacy and safety of darunavir/ritonavir to lopinavir/ritonavir in treatment-experienced, lopinavir-naïve HIV-1-infected patients over 48 weeks.
Table 2: Key Efficacy Outcomes of the TITAN Trial (48 Weeks)
| Outcome | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) |
| Virologic Response (HIV-1 RNA <400 copies/mL) | 77% | 68% |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 71% | 60% |
| Development of New Primary PI Mutations in Virologic Failures | 21% | 36% |
| Development of New NRTI-associated Resistance Mutations in Virologic Failures | 14% | 27% |
Data sourced from the TITAN trial 48-week analysis.[3]
In this treatment-experienced population, darunavir/ritonavir was found to be non-inferior and showed a trend towards better virologic suppression than lopinavir/ritonavir.[3] A key finding was the lower emergence of new primary protease inhibitor and NRTI-associated resistance mutations in patients who experienced virologic failure on the darunavir/ritonavir arm.[3]
Comparison with Atazanavir
Studies comparing darunavir/ritonavir with atazanavir/ritonavir (ATV/r) in treatment-naïve patients have generally shown similar efficacy in terms of achieving virologic suppression. However, some observational cohort studies suggest that darunavir/ritonavir may be associated with a lower risk of virologic failure.
II. In-Vitro Activity and Resistance Profile
Darunavir exhibits potent in-vitro activity against both wild-type and multi-drug resistant HIV-1 strains. Its unique molecular structure contributes to a high genetic barrier to resistance.
Table 3: Comparative In-Vitro Potency against Wild-Type and PI-Resistant HIV-1
| Protease Inhibitor | EC50 against Wild-Type HIV-1 (nM) | Activity against PI-Resistant Isolates |
| Darunavir | 1-5 | Retains activity against a broad range of isolates with multiple PI resistance mutations. |
| Lopinavir | >100 (against some resistant strains) | Reduced activity against strains with multiple PI mutations. |
| Atazanavir | Varies | Susceptible to resistance from specific mutations. |
| Tipranavir | Varies | Active against some PI-resistant strains, but with a different resistance profile to darunavir. |
EC50 (50% effective concentration) values are indicative and can vary between studies.
Darunavir's high potency is attributed to its extensive interactions with the HIV-1 protease active site, particularly with the backbone of the enzyme.[4][5] This makes it less susceptible to the effects of single mutations that can confer resistance to other protease inhibitors. Resistance to darunavir typically requires the accumulation of multiple specific mutations in the protease gene.[1]
III. Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparative analysis of darunavir.
HIV-1 Viral Load Quantification
Method: Real-Time Polymerase Chain Reaction (RT-qPCR)
Principle: This assay quantifies the amount of HIV-1 RNA in a patient's plasma. Viral RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The amplification is monitored in real-time using fluorescent probes, and the amount of viral RNA is calculated by comparing the amplification kinetics to a standard curve of known concentrations.
Generalized Protocol:
-
RNA Extraction: Viral RNA is extracted from plasma samples using a commercially available kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: The cDNA is amplified in a real-time PCR instrument using primers and a fluorescently labeled probe specific to a conserved region of the HIV-1 genome (e.g., the gag gene).
-
Quantification: A standard curve is generated using serial dilutions of a quantified HIV-1 RNA standard. The viral load of the patient samples is determined by interpolating their amplification data onto the standard curve. The results are typically reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).
HIV-1 Genotypic Resistance Testing
Method: Sanger Sequencing or Next-Generation Sequencing (NGS) of the Protease Gene
Principle: This method identifies mutations in the HIV-1 protease gene that are known to be associated with resistance to protease inhibitors.
Generalized Protocol:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma, and the protease-coding region of the pol gene is reverse transcribed and amplified by PCR.
-
Sequencing: The amplified PCR product is sequenced using either the Sanger dideoxy method or a next-generation sequencing platform.
-
Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify amino acid substitutions (mutations).
-
Interpretation: The identified mutations are interpreted using a drug resistance database (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various protease inhibitors.
HIV-1 Phenotypic Resistance Testing
Method: Recombinant Virus Assay (e.g., PhenoSense)
Principle: This assay directly measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.
Generalized Protocol:
-
Cloning of Patient-Derived Protease Gene: The protease gene from the patient's virus is amplified and inserted into a laboratory-derived HIV-1 vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase).
-
Virus Production: The recombinant vectors are used to produce infectious virus particles containing the patient's protease enzyme.
-
Infection and Drug Susceptibility Assay: Target cells are infected with the recombinant virus in the presence of serial dilutions of various protease inhibitors.
-
Measurement of Replication: After a period of incubation, viral replication is measured by quantifying the expression of the reporter gene (e.g., luciferase activity).
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug. The fold-change in IC50 for the patient's virus compared to a wild-type reference virus is determined to assess the level of resistance.[6][7]
In-Vitro Cytotoxicity Assay
Method: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Generalized Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., darunavir) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
IV. Visualizing Mechanisms and Workflows
HIV Life Cycle and Protease Inhibitor Mechanism of Action
Protease inhibitors act at a late stage of the HIV life cycle, preventing the maturation of new viral particles.
References
- 1. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virological characterization of patients failing darunavir/ritonavir or lopinavir/ritonavir treatment in the ARTEMIS study: 96-week analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenetron.com [cenetron.com]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains presents a significant challenge in antiretroviral therapy. This guide provides a comprehensive comparison of the second-generation protease inhibitor (PI) darunavir with older first-generation PIs, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document serves as a vital resource for researchers engaged in combating HIV drug resistance.
Executive Summary
Darunavir, often co-administered with a low dose of ritonavir (darunavir/r), has demonstrated superior potency and a higher genetic barrier to resistance compared to older protease inhibitors.[1][2] Its unique molecular structure allows it to maintain activity against HIV-1 strains that have developed resistance to multiple first-generation PIs.[2] Cross-resistance between darunavir and older PIs is not absolute but is influenced by the accumulation of specific protease resistance-associated mutations (RAMs). Understanding these patterns of cross-resistance is crucial for optimizing salvage therapy regimens and for the development of next-generation antiretroviral agents.
Data Presentation: Quantitative Analysis of Cross-Resistance
The following tables summarize key in vitro and clinical data illustrating the comparative efficacy of darunavir against wild-type and PI-resistant HIV-1.
Table 1: In Vitro Susceptibility of HIV-1 to Darunavir and First-Generation Protease Inhibitors
| Protease Inhibitor | Wild-Type HIV-1 EC50 (nM) | EC50 against PI-Resistant Isolates (nM) |
| Darunavir | 1 - 5 | < 10 for 75% of isolates |
| Amprenavir | 17 - 47 | > 100 for many isolates |
| Atazanavir | - | - |
| Indinavir | 17 - 47 | > 100 for many isolates |
| Lopinavir | 17 - 47 | > 100 for many isolates |
| Nelfinavir | 17 - 47 | > 100 for many isolates |
| Ritonavir | 17 - 47 | > 100 for many isolates |
| Saquinavir | 17 - 47 | > 100 for many isolates |
EC50 (50% effective concentration) is a measure of the drug concentration required to inhibit 50% of viral replication. Data compiled from multiple in vitro studies.[1][2]
Table 2: Fold Change in Darunavir Susceptibility in Response to Pre-existing PI Resistance
| Baseline Condition | Fold Change in Darunavir EC50 |
| Wild-Type Virus | 1.0 |
| 0-1 Darunavir RAMs | Typically < 10-fold |
| ≥3 Darunavir RAMs | > 10-fold |
| High-level resistance to older PIs | Variable, but often remains susceptible |
Fold change represents the ratio of the EC50 for a resistant strain to the EC50 for a wild-type strain. A higher fold change indicates greater resistance. Data from the POWER clinical trials.[3]
Table 3: Virological Response to Darunavir/r in Treatment-Experienced Patients (POWER Trials)
| Baseline Darunavir Fold Change | Proportion of Patients with HIV RNA <50 copies/mL at Week 24 | Mean Viral Load Reduction (log10 copies/mL) |
| ≤ 10 | 50% | 2.08 |
| 10 - 40 | 25% | 1.08 |
| > 40 | 13% | 0.76 |
Data from a pooled analysis of the POWER 1, 2, and 3 trials in highly treatment-experienced patients.[1][3]
Table 4: Comparison of Darunavir/r and Lopinavir/r in Treatment-Experienced Patients (TITAN Trial)
| Outcome at Week 48 | Darunavir/r | Lopinavir/r |
| HIV RNA < 50 copies/mL | 71% | 60% |
| Mean Viral Load Reduction (log10 copies/mL) | -1.95 | -1.72 |
| Emergence of new primary PI mutations in patients with virologic failure | 21% | 36% |
The TITAN trial was a head-to-head comparison in treatment-experienced, lopinavir-naïve patients.[4][5]
Table 5: Key Darunavir Resistance-Associated Mutations (RAMs)
| Mutation | Classification | Notes |
| V11I | Minor | Contributes to resistance in the presence of other mutations. |
| V32I | Minor | Frequently selected upon darunavir failure. |
| L33F | Minor | Often associated with resistance to other PIs. |
| I47V | Minor | |
| I50V | Major | |
| I54L/M | Major | |
| G73S | Minor | |
| L76V | Major | |
| I84V | Major | A key mutation conferring broad PI cross-resistance. |
| L89V | Minor |
This list is not exhaustive and the impact of each mutation can be complex and additive.[1][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to investigate protease inhibitor cross-resistance.
Protocol 1: Phenotypic Resistance Assay (Recombinant Virus Assay Principle)
This protocol is based on the principles of commercially available assays like PhenoSense®.
-
RNA Extraction and PCR Amplification:
-
Viral RNA is extracted from patient plasma samples.
-
The HIV-1 protease and reverse transcriptase (RT) coding regions are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Creation of Recombinant Test Vectors:
-
The amplified patient-derived protease and RT sequences are inserted into a standardized HIV-1 vector that lacks these regions. This vector also contains a reporter gene, such as luciferase.
-
-
Transfection and Virus Production:
-
Host cells are co-transfected with the recombinant test vector and a plasmid expressing a viral envelope protein (e.g., from amphotropic murine leukemia virus) to produce replication-incompetent virus particles.
-
-
Drug Susceptibility Testing:
-
The produced virus particles are used to infect target cells in the presence of serial dilutions of darunavir and other protease inhibitors.
-
A reference virus with a known susceptible genotype is tested in parallel.
-
-
Measurement of Viral Replication:
-
After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured.
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and the reference virus.
-
The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.
-
Protocol 2: Genotypic Resistance Assay (Sanger Sequencing Method)
-
RNA Extraction and RT-PCR:
-
Viral RNA is extracted from patient plasma.
-
The protease gene is amplified using RT-PCR with primers that target conserved regions flanking the gene. A nested PCR step may be included to increase sensitivity.
-
-
PCR Product Purification:
-
The amplified DNA (amplicon) is purified to remove unincorporated nucleotides, primers, and enzymes.
-
-
Sequencing Reaction:
-
The purified amplicon is used as a template for a cycle sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs).
-
-
Sequence Analysis:
-
The sequencing products are separated by size using capillary electrophoresis.
-
A laser detects the fluorescently labeled ddNTP at the end of each fragment, generating a sequence chromatogram.
-
The obtained nucleotide sequence is translated into an amino acid sequence.
-
-
Mutation Identification and Interpretation:
-
The patient-derived protease amino acid sequence is compared to a wild-type reference sequence (e.g., HXB2).
-
Amino acid differences are identified as mutations.
-
The list of mutations is interpreted using a drug resistance database (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various PIs.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in HIV protease function, resistance testing, and the evolution of drug resistance.
Caption: HIV-1 Protease Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Assessing Protease Inhibitor Cross-Resistance.
Caption: Logical Progression of HIV-1 Protease Inhibitor Resistance Development.
References
- 1. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cenetron.com [cenetron.com]
- 3. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Towards Next-Generation Sequencing for HIV-1 Drug Resistance Testing in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant HIV-1 strains presents a significant challenge in antiretroviral therapy. For patients harboring viruses with extensive resistance to protease inhibitors (PIs), salvage therapy options are limited. Darunavir, a second-generation PI, has demonstrated robust efficacy against such highly resistant viral isolates. This guide provides a comparative analysis of darunavir's performance against other PIs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
In Vitro Efficacy Against PI-Resistant HIV-1
Darunavir exhibits potent antiviral activity against a broad spectrum of HIV-1 clinical isolates, including those with multiple PI resistance-associated mutations (RAMs).[1][2] Its efficacy, often measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is notably superior to that of earlier-generation PIs.
Table 1: Comparative Antiviral Activity (EC50/IC50) of Protease Inhibitors Against Multi-PI Resistant HIV-1
| Protease Inhibitor | Wild-Type HIV-1 (nM) | Multi-PI Resistant HIV-1 (nM) | Fold Change in Resistance | Key Comparator PIs' Performance against Resistant Strains (nM) |
| Darunavir | 1-5[1][2] | <10 for 75% of isolates with ≥4-fold resistance to other PIs[1][2] | Low; maintains potency against isolates resistant to an average of five PIs[1] | Lopinavir: >100[2] Tipranavir: Moderately active, but darunavir is often more potent[3] Atazanavir: Reduced susceptibility in isolates with multiple PI RAMs[4] |
| Lopinavir | 17-47[2] | Often >100[2] | High | - |
| Tipranavir | Variable | Active against some PI-resistant strains, but cross-resistance with darunavir can occur[5] | Moderate to High | - |
| Atazanavir | Variable | Susceptibility significantly reduced by multiple PI RAMs[4] | High | - |
Note: Fold change in resistance is the ratio of the IC50 for the resistant strain to the IC50 for the wild-type strain. Data is compiled from multiple in vitro studies and clinical isolate analyses.
The High Genetic Barrier to Darunavir Resistance
A key advantage of darunavir is its high genetic barrier to the development of resistance.[6] This means that multiple specific mutations in the viral protease gene are required to confer significant resistance to the drug. In contrast, some earlier PIs can be rendered ineffective by a single mutation.
Eleven key mutations have been identified as being associated with a reduced virological response to darunavir: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[5] The presence of three or more of these mutations is generally associated with a diminished response to darunavir-based therapy.[7]
Clinical Efficacy in Treatment-Experienced Patients
Clinical trials have consistently demonstrated the superiority of darunavir-based regimens in heavily treatment-experienced patients. The POWER 1 and 2 studies showed that a significantly higher proportion of patients receiving darunavir/ritonavir achieved virologic suppression (HIV-1 RNA <50 copies/mL) compared to those receiving an investigator-selected control PI.[8] Similarly, the TITAN trial demonstrated the non-inferiority, and in some analyses superiority, of darunavir/ritonavir compared to lopinavir/ritonavir in treatment-experienced patients.[5][9]
Experimental Protocols
The assessment of antiretroviral drug resistance is crucial for guiding treatment decisions. The following are generalized protocols for the two primary methods of resistance testing.
Genotypic Resistance Assay
Genotypic assays identify mutations in the viral genes that are known to confer drug resistance.
-
Sample Collection and RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample. This typically requires a viral load of at least 500-1000 copies/mL for successful amplification.[10]
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse-transcribed to complementary DNA (cDNA). The protease and reverse transcriptase regions of the pol gene are then amplified using the polymerase chain reaction (PCR).[11]
-
DNA Sequencing: The amplified DNA is sequenced to determine the precise nucleotide sequence of the protease and reverse transcriptase genes.[12]
-
Sequence Analysis and Interpretation: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then interpreted using a database (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.[13]
Phenotypic Resistance Assay
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.
-
Virus Isolation or Generation of Recombinant Viruses: Virus can be isolated directly from a patient's plasma. More commonly, the patient-derived protease and reverse transcriptase gene sequences are inserted into a laboratory-adapted HIV-1 backbone to create recombinant viruses.[1]
-
Cell Culture and Drug Exposure: Susceptible host cells (e.g., TZM-bl cells) are cultured and infected with the patient-derived virus in the presence of serial dilutions of the antiretroviral drug being tested.[1] A reference wild-type virus is tested in parallel.
-
Measurement of Viral Replication: After a defined incubation period, the extent of viral replication is measured. This can be done by quantifying the production of a viral protein (e.g., p24 antigen) or through the use of reporter genes (e.g., luciferase) that are activated upon viral infection.[14][15]
-
Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient's virus and the reference virus. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[15]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow of HIV-1 drug resistance assessment and the development of darunavir resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Higher Barrier of Darunavir and Tipranavir Resistance for HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to darunavir, tipranavir, or lopinavir after atazanavir failure | HIV i-Base [i-base.info]
- 5. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 9. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 10. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 11. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 12. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 13. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 14. journals.asm.org [journals.asm.org]
- 15. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of the virological failure rates associated with two commonly prescribed protease inhibitor regimens for the treatment of HIV-1 infection: darunavir boosted with ritonavir (DRV/r) and lopinavir boosted with ritonavir (LPV/r). The information presented is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by data from key clinical trials.
Executive Summary
Clinical evidence, primarily from the ARTEMIS and TITAN trials, indicates that darunavir/ritonavir generally exhibits a lower virological failure rate compared to lopinavir/ritonavir in both treatment-naïve and treatment-experienced adult patients with HIV-1.[1][2][3][4][5][6][7] This difference is particularly notable in patients with high baseline viral loads.[1][7] Furthermore, darunavir/ritonavir has been associated with a lower incidence of resistance development upon virological failure.[3][4]
Data on Virological Failure Rates
The following tables summarize the key quantitative data on virological failure from the ARTEMIS and TITAN clinical trials.
ARTEMIS Trial: Treatment-Naïve Patients
The ARTEMIS trial was a Phase III, randomized, open-label study comparing the efficacy and safety of once-daily DRV/r to LPV/r in treatment-naïve HIV-1-infected adults.[5][6][7]
| Timepoint | Darunavir/ritonavir (DRV/r) Virological Failure Rate | Lopinavir/ritonavir (LPV/r) Virological Failure Rate | p-value |
| Week 48 | (HIV-1 RNA <50 copies/mL): 16% | (HIV-1 RNA <50 copies/mL): 22% | <0.001 (non-inferiority) |
| Week 96 | 12% (n=40) | 17% (n=59) | 0.0437 |
| Week 192 | (Discontinuation due to virologic failure): Not explicitly stated, but overall discontinuation was lower in the DRV/r arm. | (Discontinuation due to virologic failure): Not explicitly stated, but overall discontinuation was higher in the LPV/r arm. | - |
Virological failure was defined as a confirmed viral load above 50 copies/mL.[1]
TITAN Trial: Treatment-Experienced, Lopinavir-Naïve Patients
The TITAN trial was a Phase III, randomized, controlled study comparing the efficacy and safety of DRV/r to LPV/r in treatment-experienced, lopinavir-naïve HIV-1-infected adults.[3][4]
| Timepoint | Darunavir/ritonavir (DRV/r) Virological Failure Rate | Lopinavir/ritonavir (LPV/r) Virological Failure Rate | p-value |
| Week 48 | (Discontinuation due to virologic failure): 1% | (Discontinuation due to virologic failure): 11% | - |
| Week 48 | (HIV-1 RNA <50 copies/mL): 29% | (HIV-1 RNA <50 copies/mL): 40% | 0.005 |
Experimental Protocols
ARTEMIS Trial Methodology
-
Study Design : A Phase III, randomized, open-label, 192-week trial.[5]
-
Participants : 689 treatment-naïve HIV-1-infected adults with a baseline HIV-1 RNA of at least 5000 copies/mL.[6][7]
-
Randomization : Patients were stratified by baseline HIV-1 RNA and CD4 count and then randomized to receive either DRV/r or LPV/r.[5]
-
Treatment Arms :
-
Primary Endpoint : The primary outcome was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48, with the analysis focused on demonstrating the non-inferiority of DRV/r to LPV/r.[7]
-
Definition of Virological Failure : Defined as patients who either lost virological suppression (rebounders) or never achieved HIV-1 RNA <50 copies/mL after week 12 (never suppressed).[2][8]
TITAN Trial Methodology
-
Study Design : A Phase III, randomized, controlled, 48-week trial.[4]
-
Participants : 595 treatment-experienced, lopinavir-naïve HIV-1-infected patients.[4]
-
Treatment Arms :
-
Primary Endpoint : The primary endpoint was the proportion of patients achieving an HIV RNA level of less than 400 copies per mL at week 48.[4]
Mechanism of Action and Resistance
Both darunavir and lopinavir are HIV-1 protease inhibitors.[9][10] They function by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions.[9][11][12] This results in the production of immature, non-infectious viral particles.[12][13] Ritonavir is co-administered with both drugs to inhibit their metabolism by cytochrome P450 3A (CYP3A) enzymes, thereby "boosting" their plasma concentrations and prolonging their therapeutic effect.[11][13]
Darunavir is a second-generation protease inhibitor designed to have a high genetic barrier to resistance.[9] Studies have shown that virological failure in patients on darunavir/ritonavir is less frequently associated with the development of major protease inhibitor resistance-associated mutations compared to lopinavir/ritonavir.[3][4]
Visualizing Comparative Efficacy
The following diagram illustrates the logical flow of comparing the two treatment regimens based on the primary outcome of virological response.
Caption: Logical flow of comparing treatment outcomes.
Conclusion
The available clinical trial data consistently demonstrates that darunavir/ritonavir has a superior or non-inferior efficacy profile compared to lopinavir/ritonavir, as evidenced by lower rates of virological failure in both treatment-naïve and treatment-experienced HIV-1 infected patients.[1][2][3][4][5][6][7] The higher genetic barrier to resistance of darunavir further supports its use as a preferred protease inhibitor in many clinical scenarios.[3][4] This guide provides a foundation for researchers and drug development professionals to understand the comparative virological efficacy of these two important antiretroviral regimens.
References
- 1. Darunavir vs Lopinavir at 96 Weeks in People With Naïve Advanced HIV - ARTEMIS Study [natap.org]
- 2. Virological characterization of patients failing darunavir/ritonavir or lopinavir/ritonavir treatment in the ARTEMIS study: 96-week analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 4. researchgate.net [researchgate.net]
- 5. Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Once-daily darunavir/ritonavir vs. lopinavir/ritonavir in treatment-naive, HIV-1-infected patients: 96-week analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of once-daily darunavir/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 12. Lopinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of the in vitro susceptibility and in vivo virologic response of darunavir, a potent protease inhibitor for the treatment of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to facilitate informed analysis.
Introduction
Darunavir, co-administered with a low dose of ritonavir, is a cornerstone of antiretroviral therapy, particularly in treatment-experienced patients.[1] Its efficacy is intrinsically linked to its ability to inhibit the HIV-1 protease, an enzyme crucial for viral maturation.[2][3] A key aspect of its clinical utility is the correlation between its activity in laboratory assays (in vitro) and its effectiveness in patients (in vivo). This guide examines this correlation, presenting data from pivotal clinical trials and comparing its performance with another widely used protease inhibitor, lopinavir.
Mechanism of Action
Darunavir is a nonpeptidic inhibitor of the HIV-1 protease. It was specifically designed to have a high binding affinity for the active site of the viral enzyme, even in the presence of mutations that confer resistance to other protease inhibitors.[1][4] By lodging itself in the active site, darunavir prevents the cleavage of viral Gag-Pol polyproteins, which are essential precursors for the assembly of mature, infectious virions.[2][3] This leads to the production of immature, non-infectious viral particles, thereby suppressing viral replication.[2][3] Darunavir's flexible structure allows it to adapt to conformational changes in the protease enzyme, contributing to its high genetic barrier to resistance.[3]
References
- 1. Selection of Resistance in Protease Inhibitor-Experienced, Human Immunodeficiency Virus Type 1-Infected Subjects Failing Lopinavir- and Ritonavir-Based Therapy: Mutation Patterns and Baseline Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruclear.co.uk [ruclear.co.uk]
A comprehensive analysis for researchers and drug development professionals, this guide provides a head-to-head in vitro comparison of the efficacy of darunavir and tipranavir, two potent second-generation HIV protease inhibitors, against multi-drug resistant (MDR) viral strains.
This publication synthesizes key experimental data to offer an objective look at the performance of these critical antiretroviral agents, detailing their inhibitory concentrations, resistance profiles, and the experimental methods used to generate this data.
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the in vitro inhibitory efficacy of darunavir and tipranavir against both wild-type and a multi-drug resistant (MDR) strain of HIV-1 protease. The data highlights the fold change in resistance, a key indicator of a drug's robustness against mutations.
Table 1: In Vitro Inhibitory Efficacy against Wild-Type and Multi-Drug Resistant HIV-1 Protease
| Protease Inhibitor | Wild-Type (NL4-3) IC50 (nM) | MDR 769 82T IC50 (nM) | Fold Change in Resistance |
| Darunavir | 0.28 ± 0.03 | 3.1 ± 0.1 | 11 |
| Tipranavir | 0.24 ± 0.02 | 3.2 ± 0.1 | 13 |
| Lopinavir | 0.17 ± 0.02 | 4.4 ± 0.3 | 26 |
| Atazanavir | 0.44 ± 0.03 | 12 ± 1 | 27 |
| Indinavir | 0.31 ± 0.03 | 32 ± 1 | 100 |
| Nelfinavir | 0.72 ± 0.04 | 130 ± 10 | 180 |
| Saquinavir | 0.13 ± 0.01 | 340 ± 20 | 2600 |
| Amprenavir | 0.22 ± 0.02 | 570 ± 30 | 2600 |
| Ritonavir | 1.1 ± 0.1 | >1000 | >900 |
Data is derived from a study examining the resistance barrier of HIV-1 protease to various inhibitors. The MDR 769 82T variant is characterized by the presence of drug resistance mutations 46L/54V/82T/84V/90M.[1]
Table 2: Key Resistance-Associated Mutations for Darunavir and Tipranavir
| Drug | Resistance-Associated Mutations |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[2] |
| Tipranavir | I13V, K20M/R/V, L33F, E35D/G/N, M36I, K43T, M46L, I47V, I54A/M/V, Q58E, H69K, T74P, V82L/T, I84V |
Understanding Cross-Resistance
While both darunavir and tipranavir are effective against many PI-resistant strains, there is a degree of cross-resistance.[2] However, the patterns of mutations that confer resistance are often distinct.
-
Mutations at positions 47V, 54M, 85V, and 73T are frequently observed in viral isolates that are resistant to both darunavir and tipranavir.[2]
-
Resistance to darunavir, but not tipranavir, is associated with mutations at positions 48V, 50V, and 54L.[2]
-
Conversely, mutations at 82S and 82T are linked to tipranavir resistance while maintaining susceptibility to darunavir.[2]
-
Importantly, a significant portion of viruses resistant to one of these drugs may remain susceptible to the other. For instance, 70% of tipranavir-resistant viruses were still susceptible to darunavir, and 53% of darunavir-resistant viruses remained susceptible to tipranavir.[3]
Experimental Protocols
The data presented in this guide is typically generated using phenotypic drug susceptibility assays with recombinant viruses. Below is a generalized protocol that outlines the key steps involved in such an assay.
Objective: To determine the in vitro susceptibility of patient-derived HIV-1 isolates to protease inhibitors like darunavir and tipranavir.
Principle: This assay evaluates the ability of the protease enzyme from a patient's HIV strain to function in the presence of a drug. The gene for the patient's viral protease is inserted into a standardized, replication-incompetent HIV vector that carries a reporter gene (such as luciferase). These newly created recombinant viruses are then used to infect target cells in the presence of varying concentrations of the drug being tested. The concentration of the drug that inhibits viral replication by 50% (IC50) is measured. This value is then compared to the IC50 of a known drug-sensitive (wild-type) reference virus to determine the fold change in drug susceptibility.
Materials:
-
Patient plasma containing HIV-1 RNA
-
HIV-1 RNA extraction kit
-
Reverse transcriptase and PCR amplification reagents
-
Primers specific for the HIV-1 protease gene
-
A replication-defective HIV-1 vector (lacking the protease gene)
-
A cell line suitable for transfection (e.g., HEK293T)
-
A cell line susceptible to HIV infection (e.g., MT-2 or TZM-bl)
-
Analytical grade darunavir and tipranavir
-
Standard cell culture media and necessary supplements
-
Luciferase assay reagents
-
A luminometer for signal detection
Procedure:
-
Viral RNA Extraction: Isolate HIV-1 RNA from the patient's plasma using a commercial extraction kit.
-
Gene Amplification: Perform reverse transcription to create complementary DNA (cDNA) from the viral RNA. Subsequently, amplify the HIV-1 protease gene from the cDNA using the polymerase chain reaction (PCR).
-
Creation of Recombinant Virus: Introduce the amplified patient protease gene and the replication-defective HIV-1 vector into a suitable mammalian cell line (e.g., HEK293T) through co-transfection. Inside the cells, homologous recombination will occur, resulting in the generation of infectious recombinant virus particles that contain the patient's protease gene.
-
Virus Stock Production: After an incubation period of 48-72 hours, collect the cell culture supernatant which contains the newly produced recombinant viruses. The concentration (titer) of this virus stock is then determined to ensure a consistent amount is used in the subsequent steps.
-
Drug Susceptibility Testing:
-
Prepare a series of decreasing concentrations of darunavir and tipranavir in cell culture medium.
-
Dispense a suitable target cell line into the wells of 96-well plates.
-
Add the various drug dilutions to the wells containing the cells.
-
Introduce the prepared recombinant virus stock to infect the cells.
-
A known wild-type reference virus is tested in parallel as a control for normal drug susceptibility.
-
Allow the infected cells to incubate for 3-5 days.
-
-
Measuring Viral Replication: Following incubation, measure the activity of the reporter gene (e.g., luciferase) in the cells. The amount of reporter gene activity is directly proportional to the amount of viral replication.
-
Data Interpretation:
-
For each drug concentration, calculate the percentage of viral replication that was inhibited compared to the control wells that had no drug.
-
Determine the IC50 value for each drug against both the patient-derived virus and the reference virus by plotting the inhibition percentage against the drug concentration.
-
The fold change (FC) in susceptibility is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus. A higher fold change indicates a greater level of resistance.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and the general workflow of the in vitro drug susceptibility testing process.
Caption: Mechanism of HIV protease inhibition by darunavir and tipranavir and the development of resistance.
Caption: Experimental workflow for in vitro phenotypic drug susceptibility testing of HIV-1 isolates.
References
- 1. The Higher Barrier of Darunavir and Tipranavir Resistance for HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
Darunavir stands out among protease inhibitors (PIs) due to its high genetic barrier to the development of HIV-1 resistance. This resilience is attributed to its potent antiviral activity, high binding affinity for the protease active site, and a unique resistance profile that often requires the accumulation of multiple mutations for clinically significant resistance to emerge. [1][2] This guide provides a comparative analysis of darunavir's resistance profile against other PIs, supported by experimental data from key clinical trials.
Comparative Virological Response and Resistance Development
Clinical studies have consistently demonstrated the superior efficacy of darunavir, particularly in treatment-experienced patients with pre-existing resistance to other PIs. The POWER 1, 2, and 3 trials, for instance, showed that darunavir/ritonavir was significantly more effective than investigator-selected PIs in suppressing HIV-1 RNA and increasing CD4 cell counts.[1]
A key differentiator for darunavir is the slow and difficult development of resistance in vitro compared to other PIs like amprenavir, lopinavir, and nelfinavir.[1] In clinical settings, the emergence of darunavir resistance-associated mutations (RAMs) is rare, especially in PI-naive patients.[3]
| Protease Inhibitor | Key Resistance Mutations | Virological Failure Rate (in specific trials) | Fold-Change in EC50 with Key Mutations |
| Darunavir (DRV) | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[4] | 10% (ARTEMIS trial, treatment-naive)[5] | >10-40 fold change with ≥3 DRV RAMs[4] |
| Lopinavir (LPV) | M46I/L, I47V/A, I54V/T/A/S, V82A/F/T/S, I84V | 14% (ARTEMIS trial, treatment-naive)[5] | >10-fold change considered clinically relevant[6] |
| Atazanavir (ATV) | I50L, A71V, N88S | Virologic failure led to discontinuation in 108 patients in one study[7] | Not specified |
| Tipranavir (TPV) | L33V, I47V, I54A/M/V, V82L/T, I84V | Not specified | Not specified |
| Fosamprenavir (FPV) | I50V[8] | Not specified | Not specified |
Table 1: Comparison of Resistance Profiles of Darunavir and Other Protease Inhibitors. This table summarizes key resistance mutations, virological failure rates observed in specific clinical trials, and the impact of mutations on drug susceptibility (EC50).
The Genetic Pathway to Darunavir Resistance
The development of high-level resistance to darunavir is a complex process that typically requires the accumulation of multiple specific mutations in the HIV-1 protease gene. Unlike some other PIs where a single mutation can confer significant resistance, darunavir's high genetic barrier necessitates a more intricate evolutionary path for the virus.
Caption: Pathway to high-level darunavir resistance.
Studies have identified a set of key mutations associated with reduced darunavir susceptibility. The presence of three or more of these mutations is often required to see a diminished virological response.[4] The specific mutation V32I has been identified as a critical, though rare, substitution that can predispose the virus to developing high-level resistance.[9] Interestingly, the V32I mutation on its own can make the virus more sensitive to darunavir and reduce its fitness, which may explain its infrequent emergence.[9][10]
Experimental Methodologies for Assessing Resistance
The validation of darunavir's high genetic barrier to resistance relies on robust experimental protocols, primarily from in vitro selection studies and the analysis of patient samples from large clinical trials.
In Vitro Resistance Selection Studies
A common experimental workflow to assess the potential for resistance development involves passaging the virus in the presence of increasing concentrations of the drug.
Caption: In vitro resistance selection workflow.
Protocol:
-
Virus Culture: Wild-type HIV-1 is cultured in a suitable T-cell line.
-
Drug Exposure: The virus is exposed to a sub-optimal concentration of darunavir.
-
Monitoring: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.
-
Serial Passage: Supernatant from cultures showing viral replication is used to infect fresh cells in the presence of a higher concentration of darunavir. This process is repeated for multiple passages.
-
Genotypic Analysis: The protease gene of the virus that successfully replicates at higher drug concentrations is sequenced to identify mutations.
-
Phenotypic Analysis: The susceptibility of the mutated virus to darunavir is determined by calculating the 50% effective concentration (EC50) and comparing it to the wild-type virus to determine the fold-change in resistance.[1]
Clinical Trial Data Analysis (e.g., POWER trials)
Data from large clinical trials provide real-world evidence of a drug's resistance profile.
Protocol:
-
Patient Population: The studies enroll treatment-experienced patients with evidence of virological failure on their current antiretroviral regimen.[4]
-
Baseline Analysis: At the start of the trial, baseline blood samples are collected to determine the patient's viral load, CD4 count, and the genotype and phenotype of their HIV-1 strain.[4]
-
Treatment: Patients are randomized to receive either a darunavir-based regimen or a comparator PI-based regimen.
-
Virological Monitoring: Viral load is monitored at regular intervals throughout the study.
-
Resistance Analysis at Virological Failure: For patients who experience virological failure, genotypic and phenotypic resistance testing is performed on their plasma HIV-1 RNA to identify the emergence of new resistance mutations.[4]
-
Statistical Analysis: The association between baseline mutations, emergent mutations, and virological response is statistically analyzed to identify mutations associated with darunavir resistance.[4]
Cross-Resistance Profile
Darunavir generally maintains activity against viruses that have developed resistance to other PIs.[1] However, some degree of cross-resistance can occur. For instance, prior failure with fosamprenavir or saquinavir has been associated with an increased likelihood of having darunavir resistance mutations.[11] Notably, the I50V mutation, a primary mutation for fosamprenavir, has a significant impact on darunavir susceptibility.[8] Conversely, among viruses resistant to darunavir, a considerable proportion may remain susceptible to tipranavir, suggesting a distinct resistance profile.[12]
Conclusion
The extensive body of evidence from both in vitro studies and large-scale clinical trials unequivocally supports the high genetic barrier to resistance of darunavir. Its unique molecular interactions with the HIV-1 protease and the requirement for multiple mutations to confer significant resistance make it a durable and effective component of antiretroviral therapy, particularly for treatment-experienced individuals. This robust resistance profile, combined with its potent efficacy, solidifies darunavir's role as a critical tool in the management of HIV-1 infection.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 7. Comparison of atazanavir/ritonavir and darunavir/ritonavir based antiretroviral therapy for antiretroviral naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of darunavir resistance mutations in HIV-1-infected patients failing other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
For researchers, scientists, and drug development professionals, ensuring the physicochemical stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug product development. This guide provides a comparative analysis of the stability of different darunavir ethanolate formulations, including the crystalline form, amorphous solid dispersions, co-crystals, and nanocrystals. The information is supported by a review of experimental data from various studies, offering insights into the optimal formulation strategies for this critical anti-HIV drug.
Darunavir, a potent protease inhibitor, is a key component in the management of HIV infection. Its ethanolate solvate is the commercially available crystalline form. However, like many APIs, this compound's efficacy and safety are intrinsically linked to its physical and chemical stability. Transformation to less soluble forms or degradation into impurities can significantly impact its bioavailability and therapeutic effect. This guide delves into the stability profiles of various advanced formulations designed to enhance the performance of darunavir.
Comparative Physicochemical Stability
The stability of this compound is significantly influenced by its formulation. The following tables summarize the comparative stability of different formulations under various stress conditions, based on available research data.
Table 1: Physical Stability of this compound Formulations
| Formulation Type | Thermal Stress | Humidity Stress |
| Crystalline this compound | Prone to amorphization due to desolvation at elevated temperatures (e.g., 55°C).[1][2] | Can convert to a hydrate form at high relative humidity.[3][4] The integrity of the packaging is crucial for maintaining stability.[1][2] |
| Amorphous Solid Dispersions (ASDs) | Stability is dependent on the polymer used. Polyvinylpyrrolidone (PVP) has been shown to form stable amorphous solid dispersions.[2] | High humidity can induce crystallization, but the choice of polymer can mitigate this. |
| Co-crystals (with Succinic Acid) | Stability studies were performed as part of characterization, suggesting good stability.[5] | Generally, co-crystals can offer improved stability over the pure crystalline form. |
| Nanocrystals/Nanogels | Stable under accelerated stability studies with no significant changes observed.[6] | Formulations have shown to be stable, maintaining particle size and drug content.[7] |
Table 2: Chemical Stability of this compound Formulations under Forced Degradation
| Stress Condition | Crystalline this compound | General Formulation Behavior |
| Acidic Hydrolysis | Significant degradation observed.[2][8][9] | Degradation pathways are inherent to the darunavir molecule; formulation can influence the rate of degradation. |
| Alkaline Hydrolysis | Significant degradation observed, often more pronounced than under acidic conditions.[2][8] | Formulation strategies aim to protect the API from pH extremes in the gastrointestinal tract. |
| Oxidative Stress | Some degradation observed.[2][8] | Antioxidants can be included in formulations to enhance stability. |
| Photolytic Stress | Generally found to be stable.[8] | Opaque packaging is typically sufficient to prevent photodegradation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of this compound formulations.
Preparation of this compound Formulations
-
Amorphous Solid Dispersions (ASDs) via Spray Drying:
-
Co-crystals of Darunavir with Succinic Acid via Cooling Crystallization:
-
Darunavir Loaded Solid Lipid Nanoparticles (SLNs):
-
Dissolve darunavir in a melted lipid (e.g., glyceryl monostearate) at an elevated temperature (e.g., 60°C) with a co-solubilizer.[6]
-
Prepare a hot aqueous phase containing a surfactant (e.g., Tween 80).[6]
-
Emulsify the lipid phase into the aqueous phase using a high-speed homogenizer.[6]
-
Cool the nanoemulsion to form solid lipid nanoparticles.
-
Physicochemical Stability Testing
-
Forced Degradation Studies:
-
Acid Hydrolysis: Expose a solution of the darunavir formulation to an acidic medium (e.g., 0.1N HCl) for a specified period.[8]
-
Alkaline Hydrolysis: Expose a solution of the darunavir formulation to a basic medium (e.g., 0.1N NaOH) for a specified period.[8]
-
Oxidative Degradation: Treat a solution of the darunavir formulation with an oxidizing agent (e.g., 3-30% H₂O₂) for a specified period.[8]
-
Thermal Degradation: Store the solid formulation in an oven at a high temperature (e.g., 55-80°C) for a defined duration.[1][2]
-
Photostability: Expose the solid formulation to UV light in a photostability chamber.[8]
-
-
Analytical Methods for Stability Assessment:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying the amount of undegraded darunavir and detecting the presence of impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent in a gradient or isocratic elution mode, with UV detection.[9][11]
-
Differential Scanning Calorimetry (DSC): Used to assess the solid-state properties of the formulations, such as crystallinity and amorphicity, by measuring the heat flow associated with thermal transitions.[2]
-
Powder X-ray Diffraction (PXRD): Employed to characterize the crystalline or amorphous nature of the solid formulations and to detect any changes in the solid form during stability studies.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the drug and excipients and to detect any chemical interactions or changes in the solid state.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for the preparation and stability testing of different this compound formulations.
Caption: Logical relationship between formulation type, stress factors, and stability outcomes.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Physicochemical Stability of Highly Purified this compound Extracted from PREZISTA® Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. jidps.com [jidps.com]
- 7. readarticle.org [readarticle.org]
- 8. media.neliti.com [media.neliti.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Amorphous solid dispersions of darunavir: Comparison between spray drying and electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
For laboratory professionals engaged in drug development and research, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Darunavir Ethanolate, a protease inhibitor used in the treatment of HIV. The following procedural steps and data are designed to be a preferred resource, fostering a culture of safety and building trust through value beyond the product itself.
Hazard Identification and Classification
This compound presents several health hazards that necessitate careful handling. According to safety data sheets, the compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[1][2] |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[2] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.[2][3][4]
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or full face shield | An emergency eye wash station should be readily available.[3] |
| Skin | Nitrile or other impervious gloves | Wear gloves that provide protection against the solvent if the material is dissolved or suspended.[3] |
| Lab coat | Train employees in proper gowning and degowning practices.[3] | |
| Respiratory | Suitable respirator | Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4] |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound is crucial. The following workflow diagram outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
1. Weighing and Preparation of Solutions:
-
Engineering Controls: All weighing and handling of powdered this compound should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3]
-
Procedure:
2. Spill Response:
-
Personal Precautions: Avoid inhalation of dust.[3] Do not touch damaged containers or spilled material without appropriate protective clothing.[3]
-
Containment and Clean-up:
-
Evacuate non-essential personnel from the area.
-
For dry spills, carefully sweep up or vacuum the material, avoiding dust generation.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the spilled material into a suitable, labeled container for disposal.[3][4]
-
Clean the spill area thoroughly to remove any residual contamination.[3]
-
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Get medical attention if irritation develops and persists.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][4] Seek immediate medical attention.[1] |
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
-
Recommended storage temperature for the powder is -20°C.[2]
Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2][4]
-
Do not allow the material to enter sewers or waterways.[1] Contaminated packaging should be disposed of in the same manner as the product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
